Axomadol
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
has analgesic activity
Propriétés
IUPAC Name |
6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJLLAOISDVBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461720, DTXSID50870174 | |
| Record name | 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454221-09-1, 187219-99-4 | |
| Record name | 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-, (1R,3R,6R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Axomadol (EN3324): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axomadol (EN3324) is a centrally acting analgesic agent characterized by a dual mechanism of action that combines opioid agonism with monoamine reuptake inhibition. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, its enantiomers, and its primary active metabolite, O-demethyl-axomadol. The document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development. Although investigated for chronic pain conditions, the development of this compound was discontinued (B1498344) after Phase II clinical trials.
Introduction
This compound is a synthetic, centrally-acting opioid analgesic that was under investigation for the management of chronic, moderate to severe pain.[1] Structurally related to tramadol, this compound is administered as a racemic mixture of its (1R,2R) and (1S,2S) enantiomers. Its analgesic effect is derived from a multimodal mechanism of action, involving a direct interaction with the μ-opioid receptor (MOR) and the inhibition of the reuptake of norepinephrine (B1679862) (NE) and, to a lesser extent, serotonin (B10506) (5-HT).[2] The biotransformation of this compound, primarily through O-demethylation via the cytochrome P450 2D6 (CYP2D6) enzyme, results in the formation of its active metabolite, O-demethyl-axomadol, which also contributes significantly to its pharmacological profile.[2]
Core Mechanism of Action
This compound's analgesic properties are a composite of two distinct but synergistic pharmacological actions:
-
Opioid Receptor Agonism: Primarily mediated by the (+)-(1R,2R) enantiomer of its O-demethylated metabolite, which exhibits a high affinity for the μ-opioid receptor.
-
Monoamine Reuptake Inhibition: Attributed to the (-)-(1S,2S) enantiomer of the parent drug and its metabolite, which block the reuptake of norepinephrine and serotonin, thereby enhancing descending inhibitory pain pathways.[2]
This dual action provides a broader spectrum of analgesia, potentially addressing both nociceptive and neuropathic pain components.
Quantitative Pharmacological Data
The binding affinities and functional activities of this compound's enantiomers and its O-demethyl metabolite have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: μ-Opioid Receptor Binding Affinities
| Compound | Enantiomer | Binding Affinity (Ki) in μM |
| This compound (Parent) | (1R,2R) | 22.7 |
| (1S,2S) | >10 | |
| O-demethyl-axomadol (Metabolite) | (1R,2R) | 0.14 |
| (1S,2S) | 3.8 |
Data sourced from a population pharmacokinetic/pharmacodynamic modeling study. The inhibitory constant (Ki) values are for binding to the human recombinant μ-opioid receptor.[2]
Table 2: Monoamine Reuptake Inhibition
Table 3: Pharmacodynamic Effects on Pupil Diameter in Healthy Subjects
| Compound Component | Effect on Pupil Diameter | Emax (mm) | C50 (ng/mL) | Slope (mm·mL/ng) |
| (1S,2S)-Axomadol (Parent) | Mydriasis (Increase) | 0.79 | 90.7 | - |
| (1R,2R)-O-demethyl-axomadol (Metabolite) | Miosis (Decrease) | - | - | 0.00967 |
Emax: maximal effect; C50: plasma concentration exerting a half-maximal effect. Data from a population PK/PD modeling study where the SS parent compound elicited a plasma concentration-dependent increase in pupil diameter, and the RR O-demethyl metabolite decreased pupil diameter linearly.[3]
Signaling Pathways and Logical Relationships
The dual mechanism of this compound involves distinct signaling pathways that converge to produce analgesia.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.
Radioligand Displacement Assay for Opioid Receptor Binding
This in vitro assay determines the binding affinity (Ki) of a test compound to a specific receptor.
Objective: To quantify the affinity of this compound enantiomers and their metabolites for the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human recombinant μ-opioid receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the μ-opioid receptor, such as [³H]-DAMGO.
-
Test Compounds: this compound enantiomers and metabolites at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).
-
Assay Buffer: Tris-HCl buffer with appropriate co-factors (e.g., MgCl₂).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Detection: Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor and prepare a membrane fraction through differential centrifugation.
-
Assay Incubation: In a multi-well plate, incubate the receptor membranes with the radioligand at a fixed concentration and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess naloxone).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters. This separates receptor-bound radioligand from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cold Pressor Test for Nociceptive Assessment
This is a common experimental pain model in humans to evaluate the efficacy of analgesic drugs.
Objective: To assess the analgesic effect of this compound on cold-induced pain in human subjects.
Materials:
-
A container filled with a mixture of ice and water, maintained at a constant temperature (e.g., 1-4°C).
-
A water circulation pump to ensure uniform temperature.
-
A stopwatch or timer.
-
A visual analog scale (VAS) or numerical rating scale (NRS) for pain intensity.
Procedure:
-
Baseline Measurement: Before drug administration, obtain baseline pain threshold and tolerance measurements.
-
Hand Immersion: The subject immerses their non-dominant hand up to the wrist into the cold water.
-
Pain Threshold: The time at which the subject first reports feeling pain is recorded as the pain threshold.
-
Pain Tolerance: The subject is instructed to keep their hand in the water for as long as they can tolerate the pain. The total time of immersion is recorded as the pain tolerance. A cut-off time (e.g., 2 minutes) is typically used for safety.
-
Pain Intensity: Immediately after hand withdrawal, the subject rates the intensity of the pain experienced on a VAS or NRS.
-
Drug Administration: Administer this compound or placebo in a double-blind, randomized manner.
-
Post-Dose Measurements: Repeat the cold pressor test at specified time intervals after drug administration to assess changes in pain threshold, tolerance, and intensity.
-
Data Analysis: Compare the changes in pain parameters from baseline between the this compound and placebo groups to determine the analgesic efficacy.
Conclusion
This compound (EN3324) possesses a complex and synergistic mechanism of action, targeting both the opioid and monoaminergic systems to produce analgesia. The primary opioid activity is driven by its active metabolite, while the parent compound and its metabolite contribute to monoamine reuptake inhibition. This dual mechanism held promise for the treatment of complex pain states. Despite its interesting pharmacological profile, the clinical development of this compound was halted. The data and methodologies presented in this guide provide a comprehensive overview for researchers interested in the pharmacology of multimodal analgesics.
References
- 1. medrxiv.org [medrxiv.org]
- 2. A simple cold pressure technique for the evaluation of analgesic drugs in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cold pressor pain on the abuse liability of intranasal oxycodone in male and female prescription opioid abusers - PMC [pmc.ncbi.nlm.nih.gov]
Axomadol Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol is a centrally acting analgesic agent with a dual mechanism of action, exhibiting both opioid agonistic properties and the ability to inhibit the reuptake of monoamines.[1][2] This technical guide provides an in-depth overview of the receptor binding affinity studies of this compound, its enantiomers, and its primary metabolite, O-demethyl-axomadol. The document details the quantitative binding affinities at key molecular targets, outlines the experimental protocols for these determinations, and illustrates the associated signaling pathways.
Receptor Binding Affinity Profile
This compound and its metabolite exhibit distinct binding affinities for the µ-opioid receptor (MOR), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). The data, summarized in the tables below, are crucial for understanding the compound's pharmacological profile. This compound is administered as a racemic mixture of its (RR) and (SS) enantiomers, which are metabolized to the active O-demethyl metabolites.[3]
Quantitative Binding Affinity Data
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 1: µ-Opioid Receptor (MOR) Binding Affinities [3]
| Compound | Enantiomer | Target | Ki (µM) |
| This compound (Parent) | RR | Human recombinant µ-opioid receptor | 22.7 |
| This compound (Parent) | SS | Human recombinant µ-opioid receptor | >10 |
| O-demethyl-axomadol (Metabolite) | RR | Human recombinant µ-opioid receptor | 0.14 |
| O-demethyl-axomadol (Metabolite) | SS | Human recombinant µ-opioid receptor | 3.8 |
Table 2: Monoamine Transporter Binding Affinities [3]
| Compound | Enantiomer | Target | Ki (µM) |
| This compound (Parent) | RR | Norepinephrine Transporter (rat brain synaptosomes) | 3.16 |
| This compound (Parent) | SS | Norepinephrine Transporter (rat brain synaptosomes) | 0.12 |
| O-demethyl-axomadol (Metabolite) | RR | Norepinephrine Transporter (rat brain synaptosomes) | 27.2 |
| O-demethyl-axomadol (Metabolite) | SS | Norepinephrine Transporter (rat brain synaptosomes) | 0.13 |
| This compound (Parent) | RR | Serotonin Transporter (rat brain synaptosomes) | 2.36 |
| This compound (Parent) | SS | Serotonin Transporter (rat brain synaptosomes) | 0.56 |
| O-demethyl-axomadol (Metabolite) | RR | Serotonin Transporter (rat brain synaptosomes) | 23.5 |
| O-demethyl-axomadol (Metabolite) | SS | Serotonin Transporter (rat brain synaptosomes) | 7.49 |
Experimental Protocols
The following sections detail the methodologies for conducting competitive radioligand binding assays to determine the binding affinities of this compound and its analogs.
Protocol 1: µ-Opioid Receptor (MOR) Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor.
Workflow for MOR Binding Assay
Caption: Workflow for a competitive radioligand binding assay for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (a potent MOR agonist) at a concentration near its Kd.
-
Test Compound: this compound or its analogs.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hMOR-expressing cells to confluency.
-
Harvest cells and prepare a membrane fraction by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competition: Serial dilutions of the test compound, radioligand, and membrane suspension.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Protocol 2: Monoamine Transporter (NET and SERT) Competitive Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of a test compound for the norepinephrine and serotonin transporters.
Workflow for Transporter Binding Assay
Caption: General workflow for a competitive radioligand binding assay for monoamine transporters.
Materials:
-
Receptor Source: Rat brain synaptosomes or cell membranes from cells stably expressing human NET or SERT.
-
Radioligands:
-
For NET: [³H]-Nisoxetine.
-
For SERT: [³H]-Citalopram.
-
-
Test Compound: this compound or its analogs.
-
Non-specific Binding Control:
-
For NET: Desipramine (10 µM).
-
For SERT: Fluoxetine (10 µM).
-
-
Assay Buffer: Appropriate buffer, e.g., Krebs-Ringer-HEPES.
-
Standard equipment as listed in Protocol 1.
Procedure:
-
Synaptosome/Membrane Preparation:
-
Prepare synaptosomes from rat brain tissue or membranes from transfected cells using standard homogenization and centrifugation protocols.
-
-
Assay Setup:
-
Similar to the MOR assay, set up triplicate wells for total binding, non-specific binding, and competition with a range of test compound concentrations.
-
-
Incubation: Incubate at an appropriate temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
Filtration and Washing: As described in Protocol 1.
-
Quantification: As described in Protocol 1.
-
Data Analysis: As described in Protocol 1.
Signaling Pathways
µ-Opioid Receptor Downstream Signaling
Activation of the µ-opioid receptor by an agonist like the RR-O-demethyl-axomadol metabolite initiates a cascade of intracellular events mediated by inhibitory G proteins (Gi/o).
MOR Signaling Cascade
Caption: Downstream signaling pathway following µ-opioid receptor activation.
The primary signaling events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[5] Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx.[5]
-
Overall Effect: The combined effect of these signaling events is a reduction in neuronal excitability, which underlies the analgesic effects of opioid agonists.
Monoamine Transporter Inhibition
The SS enantiomer of this compound and its O-demethyl metabolite are potent inhibitors of norepinephrine and serotonin reuptake.
Monoamine Transporter Inhibition Mechanism
Caption: Mechanism of monoamine reuptake inhibition by this compound.
By blocking NET and SERT, this compound increases the concentration of norepinephrine and serotonin in the synaptic cleft. This enhanced availability of these neurotransmitters leads to increased activation of postsynaptic receptors, contributing to the overall analgesic effect through descending inhibitory pain pathways.
Conclusion
The dual mechanism of action of this compound, stemming from its distinct affinities for the µ-opioid receptor and monoamine transporters, presents a complex pharmacological profile. The data and protocols presented in this guide provide a comprehensive resource for researchers engaged in the study of this and similar compounds. A thorough understanding of receptor binding affinities and the downstream signaling consequences is fundamental to the rational design and development of novel analgesic therapies.
References
The Discovery and Development of Axomadol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Axomadol (EN3324) is a centrally acting analgesic agent investigated for the treatment of chronic pain. Developed by Grünenthal GmbH, it represents a class of molecules with a dual mechanism of action, combining weak µ-opioid receptor agonism with the inhibition of monoamine reuptake. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound. The information is compiled from publicly available research, clinical trial data, and patents, offering a comprehensive resource for professionals in the field of analgesic drug development. Despite showing promise in early trials, the development of this compound was discontinued (B1498344) after Phase II clinical studies failed to meet their primary endpoints.
Introduction: The Rationale for a Dual-Action Analgesic
The quest for potent analgesics with improved safety profiles over traditional opioids has been a long-standing goal in pharmaceutical research. The limitations of conventional opioids, such as morphine, include a narrow therapeutic window, the development of tolerance and dependence, and significant side effects like respiratory depression and constipation. This compound was designed to address these limitations by combining two distinct, yet complementary, analgesic mechanisms in a single molecule:
-
Opioid Receptor Agonism: Primarily mediated by its active metabolite, which binds to µ-opioid receptors to modulate pain perception at the level of the central nervous system.
-
Monoamine Reuptake Inhibition: By blocking the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), this compound enhances the activity of descending inhibitory pain pathways in the spinal cord.
This dual action was hypothesized to produce synergistic analgesia, allowing for a lower opioid component and potentially a better safety and tolerability profile. This compound is structurally related to tramadol (B15222), another analgesic with a similar dual mechanism of action[1][2][3].
Discovery and Synthesis
This compound, chemically known as (1RS,3RS,6RS)-6-(dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol, is a synthetic compound developed by Grünenthal GmbH[4]. While specific details of the initial discovery and structure-activity relationship (SAR) studies leading to this compound's selection are not extensively published in peer-reviewed literature, information can be gleaned from patents and studies of related tramadol analogs.
The synthesis of tramadol and its analogs, including compounds with structural similarities to this compound, typically involves a Mannich reaction to introduce the aminomethyl group, followed by a Grignard or organolithium reaction to add the substituted phenyl group to the cyclohexanone (B45756) core[5]. A patent for this compound describes its use for the treatment of pain in arthrosis[4]. Another patent application discusses the stereoselective synthesis of this compound through enzymatic resolution of a racemic ester precursor, highlighting the importance of stereochemistry for its pharmacological activity[4].
Preclinical Pharmacology
This compound's preclinical development established its dual mechanism of action and provided the foundational data for its progression into clinical trials. The preclinical data, though not fully published, is referenced in subsequent clinical pharmacology studies[6].
Mechanism of Action
This compound is administered as a racemic mixture of its RR and SS enantiomers. The pharmacological activity is a composite of the parent drug and its primary metabolite, O-demethyl-axomadol, formed mainly by the cytochrome P450 2D6 (CYP2D6) enzyme[6].
-
Opioid Activity: The µ-opioid receptor agonism is primarily attributed to the RR enantiomer of the O-demethyl metabolite.
-
Monoamine Reuptake Inhibition: The SS enantiomer of the parent compound is a moderate inhibitor of norepinephrine and serotonin reuptake[6].
Receptor Binding and Transporter Inhibition
The binding affinities (Ki) and reuptake inhibition potencies (Ki) for the enantiomers of this compound and its O-demethyl metabolite are summarized in the table below.
| Compound | µ-Opioid Receptor (human recombinant) Ki (µM) | Norepinephrine Reuptake (rat brain synaptosomes) Ki (µM) | Serotonin (5-HT) Reuptake (rat brain synaptosomes) Ki (µM) |
| This compound (Parent) | |||
| RR-enantiomer | 22.7 | 3.16 | 2.36 |
| SS-enantiomer | >10 | 0.12 | 0.56 |
| O-demethyl-axomadol (Metabolite) | |||
| RR-enantiomer | 0.14 | 27.2 | 23.5 |
| SS-enantiomer | 3.8 | 0.13 | 7.49 |
| Data sourced from Mangas-Sanjuan et al. (2016)[6]. |
Signaling Pathways
The dual mechanism of this compound involves two distinct signaling pathways:
A. Opioid Receptor Signaling: As an agonist of the µ-opioid receptor, a G-protein coupled receptor (GPCR), the active metabolite of this compound initiates a signaling cascade that leads to analgesia.
Caption: Opioid receptor signaling pathway of this compound's active metabolite.
B. Monoamine Reuptake Inhibition: The SS-enantiomer of this compound blocks the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft, thereby increasing their concentration and enhancing their inhibitory effect on pain signals in the spinal cord.
Caption: Monoamine reuptake inhibition by the SS-enantiomer of this compound.
Clinical Development
This compound progressed to Phase II clinical trials before its development was halted. The clinical studies focused on its pharmacokinetics, pharmacodynamics, efficacy, and safety.
Phase I Clinical Trials
Two Phase I studies were conducted in healthy subjects to evaluate the pharmacokinetics and pharmacodynamics of this compound[6].
Study A:
-
Design: Randomized, two-way crossover, single and multiple dose study.
-
Population: 24 healthy subjects.
-
Dosing: Single oral doses of 66 mg and 111 mg, followed by a twice-daily (b.i.d.) dosing regimen for 5 days.
Study B:
-
Design: Randomized, placebo-controlled, multiple-dose escalation study.
-
Population: 48 healthy subjects.
-
Dosing: Doses ranging from 100 mg to 225 mg, administered twice or three times daily (t.i.d.).
Pharmacokinetic and Pharmacodynamic Findings: A population PK/PD model was developed from these studies. The key findings include:
-
The kinetics of this compound and its O-demethyl metabolite were well-described by a model that included a liver compartment for metabolism.
-
The SS-enantiomer of the parent drug caused a concentration-dependent increase in pupil diameter (mydriasis), consistent with its monoamine reuptake inhibition.
-
The RR-enantiomer of the O-demethyl metabolite led to a decrease in pupil diameter (miosis), consistent with its opioid agonist activity.
-
A clear relationship was established between the net effect on pupil diameter and the analgesic response in a cold pressor test[6].
| Parameter | Value | Compound |
| Pupil Dilation (Mydriasis) | ||
| Emax (maximum effect) | 0.79 mm | SS-enantiomer of this compound |
| EC50 (concentration for half-max effect) | 90.7 ng/mL | SS-enantiomer of this compound |
| Pupil Constriction (Miosis) | ||
| Slope of linear model | 0.00967 mm·mL/ng | RR-enantiomer of O-demethyl-axomadol |
| Data from a population PK/PD model in healthy subjects[6]. |
Phase II Clinical Trials
A Phase II clinical trial (NCT01043263) was initiated to evaluate the efficacy and safety of this compound in subjects with chronic low back pain[7][8].
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: 236 patients with moderate to severe chronic low back pain.
-
Dosing: Oral administration of this compound at doses ranging from 100 mg/day to 300 mg/day over a four-week period, followed by a 12-week maintenance phase.
-
Primary Outcome: Change in average pain intensity from baseline using a Numerical Rating Scale (NRS)[9].
In June 2011, Endo Pharmaceuticals announced that the Phase II study did not meet its predetermined primary endpoints[9].
Discontinuation of Development
Following the disappointing results of the Phase II trial, Endo Pharmaceuticals terminated its collaboration with Grünenthal for the development of this compound in August 2011[10]. The failure to demonstrate sufficient efficacy in a chronic pain population led to the cessation of the development program.
Experimental Protocols
Detailed experimental protocols for the preclinical studies conducted by Grünenthal are not publicly available. However, based on standard methodologies in pharmacology, the following outlines the likely experimental approaches.
Opioid Receptor Binding Assay (Generic Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.
Caption: Workflow for a competitive opioid receptor binding assay.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Monoamine Reuptake Inhibition Assay (Generic Protocol)
This protocol outlines a method to measure the inhibition of norepinephrine and serotonin reuptake in rat brain synaptosomes.
Caption: Workflow for a monoamine reuptake inhibition assay.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus).
-
Radiolabeled neurotransmitter ([³H]Norepinephrine or [³H]Serotonin).
-
Test compound (this compound).
-
Uptake buffer.
-
Non-specific uptake control (e.g., a known potent reuptake inhibitor).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the appropriate brain region by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound in uptake buffer.
-
Uptake Initiation: Initiate the reuptake process by adding a fixed concentration of the radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped within the synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ and Ki values as described for the receptor binding assay.
Conclusion
This compound represents a rational approach to analgesic drug design, aiming to improve upon the benefit-risk profile of traditional opioids by incorporating a dual mechanism of action. Preclinical and early clinical studies confirmed its intended pharmacology, demonstrating both µ-opioid receptor agonism and monoamine reuptake inhibition. However, the compound ultimately failed to show sufficient efficacy in a Phase II trial for chronic low back pain, leading to the termination of its development. The story of this compound underscores the challenges in translating promising preclinical and early clinical pharmacology into robust efficacy in complex chronic pain conditions. The data and methodologies presented in this whitepaper provide valuable insights for researchers and developers working on the next generation of analgesic therapies.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of tramadol for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ES2357355T3 - this compound FOR THE TREATMENT OF PAIN IN CASE OF ARTROSIS. - Google Patents [patents.google.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Meta Title: "Grunenthal GmbH Patent: Abuse-Proofed Oral Dosage Form with Controlled Opioid Release [pharmaceutical-technology.com]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Axomadol Enantiomers: A Technical Guide to Their Distinct Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axomadol, a centrally acting analgesic, presents a compelling case study in stereopharmacology. It is administered as a racemic mixture of its (1R,2R) and (1S,2S) enantiomers, each possessing distinct and complementary mechanisms of action that contribute to its overall therapeutic profile. This technical guide provides an in-depth analysis of the individual pharmacological activities of the this compound enantiomers and their primary active metabolite, O-desmethyl-axomadol. We will explore their differential binding affinities and functional activities at the µ-opioid receptor (MOR) and monoamine transporters, detailing the experimental methodologies used for these characterizations. Furthermore, this guide will visualize the key signaling pathways and experimental workflows to provide a comprehensive understanding of this compound's complex mechanism of action.
Introduction
This compound is a synthetic, centrally-acting analgesic agent that was investigated for the management of moderate to severe pain.[1] Structurally related to tramadol, this compound's analgesic effects are derived from a dual mechanism of action: µ-opioid receptor agonism and inhibition of the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[2] The drug is administered as a racemic mixture of the (1R,2R), hereafter RR, and (1S,2S), hereafter SS, enantiomers. These enantiomers, along with their O-demethylated metabolites, exhibit significantly different pharmacological profiles, which synergistically contribute to the overall analgesic efficacy and tolerability of the racemate.[2] Understanding the distinct contributions of each stereoisomer is crucial for the rational design of future analgesics with improved therapeutic indices.
Distinct Pharmacological Profiles of this compound Enantiomers and Metabolites
The analgesic effect of racemic this compound is a composite of the activities of the parent enantiomers and their active metabolites. The primary metabolic pathway for this compound is O-demethylation, primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of O-desmethyl-axomadol.[3]
µ-Opioid Receptor Activity
The opioid component of this compound's action is predominantly attributed to the (1R,2R)-O-demethyl metabolite (RR-metabolite). This metabolite is a potent agonist at the µ-opioid receptor, exhibiting significantly higher binding affinity than the parent enantiomers.[2] The parent RR enantiomer has a much lower affinity for the µ-opioid receptor, while the SS enantiomer is virtually inactive at this receptor.[2]
Monoamine Reuptake Inhibition
The inhibition of norepinephrine and serotonin reuptake is primarily mediated by the (1S,2S) enantiomer of the parent drug (SS-parent) and its corresponding metabolite (SS-metabolite).[2] The SS-parent is a more potent inhibitor of norepinephrine reuptake compared to the RR-parent.[4] Both parent enantiomers contribute to the inhibition of serotonin reuptake, with the SS-enantiomer being more potent.[4]
Quantitative Pharmacological Data
The distinct activities of the this compound enantiomers and their metabolites have been quantified through in vitro binding assays. The following tables summarize the available data.
Table 1: µ-Opioid Receptor Binding Affinities of this compound Enantiomers and Metabolites [2]
| Compound | Enantiomer | Binding Affinity (Ki) at human recombinant µ-opioid receptor (µM) |
| This compound (Parent) | RR | 22.7 |
| SS | >10 | |
| O-desmethyl-axomadol (Metabolite) | RR | 0.14 |
| SS | 3.8 |
Table 2: Monoamine Transporter Binding Affinities of this compound Enantiomers and Metabolites [4]
| Compound | Enantiomer | Norepinephrine Transporter (NET) Inhibition (Ki, µM) in rat brain synaptosomes | Serotonin Transporter (SERT) Inhibition (Ki, µM) in rat brain synaptosomes |
| This compound (Parent) | RR | 3.16 | 2.36 |
| SS | 0.12 | 0.56 | |
| O-desmethyl-axomadol (Metabolite) | RR | 27.2 | 23.5 |
| SS | 0.13 | 7.49 |
Signaling Pathways and Mechanisms of Action
The dual mechanism of this compound results in analgesia through two distinct and synergistic pathways.
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by the RR-O-demethyl metabolite initiates a cascade of intracellular events characteristic of Gi/o-coupled protein receptors. This leads to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.
Monoamine Reuptake Inhibition and Descending Pain Pathway
The inhibition of norepinephrine and serotonin reuptake in the synaptic cleft by the SS-enantiomer of this compound enhances the activity of descending inhibitory pain pathways. This results in a reduction of ascending pain signals from the spinal cord to the brain.
References
- 1. Uptake/Efflux Transport of Tramadol Enantiomers and O-Desmethyl-Tramadol: Focus on P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Role of O-demethyl-axomadol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-demethyl-axomadol (Ax-D) is the principal active metabolite of axomadol, a centrally-acting analgesic agent. The parent compound, this compound, is a racemic mixture of (R,R)- and (S,S)-enantiomers and exerts its analgesic effects through a dual mechanism of action: opioid agonism and inhibition of monoamine reuptake.[1] The metabolic conversion of this compound to O-demethyl-axomadol is a critical step in its pharmacological activity, as this metabolite is a more potent opioid agonist than the parent drug. This technical guide provides a comprehensive overview of the role of O-demethyl-axomadol, focusing on its metabolism, stereospecific pharmacology, and contribution to the overall analgesic effect of this compound, based on available clinical data.
Metabolism of this compound to O-demethyl-axomadol
This compound is metabolized to O-demethyl-axomadol primarily in the liver. This biotransformation is catalyzed by the cytochrome P450 enzyme CYP2D6.[1] The process involves the removal of a methyl group from the methoxy (B1213986) moiety on the phenyl ring of this compound, resulting in the formation of a hydroxyl group in O-demethyl-axomadol.
Metabolic conversion of this compound.
Stereospecific Pharmacology of O-demethyl-axomadol
The pharmacological effects of this compound and its metabolite are stereospecific. The opioid agonistic activity is primarily attributed to the (R,R)-enantiomer of O-demethyl-axomadol.[1] In contrast, the monoamine reuptake inhibition is mainly associated with the (S,S)-enantiomer of the parent drug, this compound.[1] This stereoselectivity is crucial for understanding the dual mechanism of action of this compound.
In Vitro Pharmacology
As of the latest available public domain literature, specific quantitative in vitro data on the receptor binding affinities (Ki values) and functional activities (EC50/IC50 values) for the enantiomers of O-demethyl-axomadol at the µ-opioid receptor and other relevant targets are not extensively published. Preclinical data are referenced as being "on file" by investigators in key clinical studies.[1]
In Vivo Human Pharmacokinetics and Pharmacodynamics
A population pharmacokinetic/pharmacodynamic (PK/PD) study in healthy subjects provides the most comprehensive in vivo data on the effects of O-demethyl-axomadol.[1][2] In this study, subjects received oral doses of this compound, and plasma concentrations of the enantiomers of both this compound and O-demethyl-axomadol were measured, along with their effects on pupil diameter and pain perception using the cold pressor test.[1][2]
Pharmacokinetic/Pharmacodynamic Model Parameters
The following table summarizes the key PK/PD parameters for the (S,S)-enantiomer of this compound and the (R,R)-enantiomer of O-demethyl-axomadol, as determined by population modeling.[1][2]
| Parameter | Compound | Value | Unit | Description |
| Emax | (S,S)-axomadol | 0.79 | mm | Maximum increase in pupil diameter |
| C50 | (S,S)-axomadol | 90.7 | ng/mL | Plasma concentration for half-maximal effect on pupil diameter |
| Slope | (R,R)-O-demethyl-axomadol | 0.00967 | mm·mL/ng | Linear slope for the decrease in pupil diameter per unit of effect-site concentration |
Data from Mangas-Sanjuan et al., 2016.[1][2]
The study revealed that the (S,S)-enantiomer of this compound is responsible for mydriasis (pupil dilation), consistent with its noradrenaline reuptake inhibiting properties.[1] Conversely, the (R,R)-enantiomer of O-demethyl-axomadol induces miosis (pupil constriction), which is a characteristic effect of µ-opioid receptor agonists.[1]
Contribution to Analgesia
The analgesic effect of this compound is a net result of the opposing effects of its parent enantiomer and its active metabolite on the pupil, which serves as a biomarker for its central activity. The PK/PD model established a quantitative relationship between the change in pupil diameter and the analgesic response in the cold pressor test. Specifically, a 0.5 mm change in pupil diameter was associated with a 10% decrease in the area under the curve for pain intensity in the cold pressor test.[2] This integrated effect highlights the contribution of both the monoamine reuptake inhibition by (S,S)-axomadol and the opioid agonism by (R,R)-O-demethyl-axomadol to the overall analgesia.
Dual mechanism of action of this compound.
Experimental Protocols
Human Pharmacokinetic/Pharmacodynamic Study
The primary source of in vivo data for O-demethyl-axomadol comes from two clinical trials involving healthy subjects.[1][2]
Study Design:
-
Participants: Healthy male and female subjects.
-
Dosing: Oral administration of this compound at doses ranging from 66 mg to 225 mg, or placebo, following single and multiple dosing regimens.[1][2]
-
Sample Collection: Plasma samples were collected at specific time points to measure the concentrations of the enantiomers of this compound and its metabolites.[1][2]
-
Pharmacodynamic Assessments: Pupillometry and the cold pressor test were conducted at specified times.[1][2]
Pupillometry:
-
Pupil diameter was measured using a pupillometer.
-
Measurements were taken in a dark room after a period of adaptation.
-
The resting pupil diameter was recorded.
Cold Pressor Test:
-
This test was performed to assess pain perception.
-
The subject's dominant hand was first immersed in a 37°C water bath for 2 minutes.
-
Subsequently, the same hand was plunged into a circulating water bath at 1-3°C for 2 minutes.
-
Pain intensity was continuously rated by the subject using a visual analogue scale (VAS) on a computer screen, ranging from "no pain" to "maximum pain".
Clinical study workflow.
Conclusion
O-demethyl-axomadol is a critical, pharmacologically active metabolite of this compound. Its (R,R)-enantiomer is a potent µ-opioid receptor agonist and is the primary contributor to the opioid-mediated analgesic effects of the parent drug. The in vivo effects of (R,R)-O-demethyl-axomadol on pupil constriction serve as a valuable biomarker for its central opioid activity. The overall analgesic effect of this compound is a result of the synergistic action of the monoamine reuptake inhibition by the parent drug and the opioid agonism by its O-demethylated metabolite. Further research providing detailed in vitro pharmacological data for O-demethyl-axomadol would allow for a more complete understanding of its receptor interaction profile and its full contribution to the therapeutic effects of this compound.
References
- 1. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O-demethyl metabolite on pupil diameter and nociception in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Axomadol: A Review of Preclinical and Clinical Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Axomadol, a centrally-acting analgesic, has been the subject of clinical investigation for its potential in managing moderate to severe pain. Understanding its pharmacokinetic profile is crucial for the optimization of dosing regimens and the prediction of its therapeutic window. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, with a primary focus on preclinical models. Due to the limited availability of public preclinical data for this compound, this guide also incorporates relevant pharmacokinetic data from preclinical studies on Tramadol (B15222), a structurally and mechanistically related compound, to provide a comparative context for researchers. The methodologies of key experiments are detailed, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the disposition of this compound in biological systems.
Introduction
This compound is a synthetic opioid analgesic that, like its predecessor Tramadol, exhibits a dual mechanism of action involving both opioid receptor agonism and the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake. This complex pharmacology necessitates a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties in relevant biological systems. Preclinical pharmacokinetic studies in animal models are a cornerstone of drug development, providing essential data to inform first-in-human studies and to establish a compound's safety and efficacy profile. This guide synthesizes the available information on this compound's pharmacokinetics, supplemented with data from preclinical studies of Tramadol, to offer a valuable resource for the scientific community.
Pharmacokinetics of this compound in Human Studies
Clinical trials in healthy human subjects have provided the most detailed insights into the pharmacokinetics of this compound. The drug is administered as a racemic mixture of (R,R)- and (S,S)-enantiomers, which are metabolized to their respective O-demethylated metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its O-demethyl Metabolite in Healthy Human Subjects
| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| (S,S)-Axomadol | 66 | 90.7 (27% RSE) | - | - | - | [1] |
| (R,R)-O-demethyl-Axomadol | 66 | - | - | - | - | [1] |
| (S,S)-Axomadol | 225 | - | - | - | - | [2] |
| (R,R)-O-demethyl-Axomadol | 225 | - | - | - | - | [2] |
Note: Specific Cmax, Tmax, AUC, and t1/2 values for all analytes and doses were not fully detailed in the provided search results. The table reflects the available quantitative data. C50 for the mydriatic effect of (S,S)-axomadol was 90.7 ng/ml.[1]
Pharmacokinetics of Tramadol in Preclinical Models
Given the limited public data on this compound in preclinical species, examining the pharmacokinetics of the related compound, Tramadol, can provide valuable comparative insights.
Table 2: Pharmacokinetic Parameters of Tramadol and its M1 Metabolite in Rats
| Route | Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | t1/2 (h) | Reference |
| Oral | 50 | Tramadol | 1127.03 ± 778.34 | - | - | ~70 | ~6 | [3] |
| Buccal | - | Tramadol | 6827.85 ± 7970.87 | - | - | 183.4 (relative to oral) | - | [3] |
| Nasal | - | Tramadol | 22191.84 ± 5364.86 | - | - | 504.8 (relative to oral) | - | [3] |
| IV (10-min infusion) | 2 | (+)-O-desmethyltramadol | - | - | - | - | - | [4] |
Table 3: Pharmacokinetic Parameters of Tramadol and its M1 Metabolite in Dogs
| Route | Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Systemic Availability (%) | t1/2 (h) | Reference |
| IV | 4.4 | Tramadol | - | - | - | - | 0.80 ± 0.12 | [5] |
| Oral | 11 | Tramadol | - | - | - | 65 ± 38 | 1.71 ± 0.12 | [5] |
| IV | - | M1 | - | - | - | - | 0.94 ± 0.09 | [5] |
| Oral (from Tramadol) | 11 | M1 | - | - | - | - | 2.18 ± 0.55 | [5] |
Experimental Protocols
Human Pharmacokinetic Studies with this compound
-
Study Design: Phase I clinical trials in healthy subjects, often with single and multiple ascending dose cohorts.[2] Studies have utilized randomized, placebo-controlled, crossover designs.[2]
-
Dosing: Oral administration of this compound at doses ranging from 66 mg to 225 mg.[1][2]
-
Sample Collection: Plasma samples were collected at specific time points following drug administration.[1]
-
Analytical Method: Plasma concentrations of the two enantiomers of this compound and their metabolites were determined using a validated bioanalytical method.[2] The calibration range was 0.96–191 ng/mL for the parent enantiomers and 3.88–777 ng/mL for the metabolite enantiomers.[2]
Preclinical Pharmacokinetic Studies with Tramadol in Rats
-
Animals: Wistar rats.[6]
-
Dosing: Single oral administration of 14C-labeled Tramadol hydrochloride at a dose of 50 mg/kg.[6] Intravenous infusion of (+)-O-desmethyltramadol at 2 mg/kg over 10 minutes.[4]
-
Sample Collection: Urine was collected over 24 hours.[6] Blood samples were collected for pharmacokinetic-pharmacodynamic modeling.[4]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine plasma concentrations of Tramadol.[3] Metabolites were identified using mass spectrometry (MS) and MS/MS.[6]
Preclinical Pharmacokinetic Studies with Tramadol in Dogs
-
Dosing: Intravenous administration of 4.4 mg/kg Tramadol HCl and oral administration of 11 mg/kg.[5]
-
Sample Collection: Blood samples were collected to determine plasma concentrations of Tramadol and its M1 metabolite.[5]
-
Analytical Method: A validated analytical method was used to quantify Tramadol and M1 in plasma.[5]
Visualizing Key Processes
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.
Metabolic Pathways of this compound
This compound undergoes metabolism primarily through O-demethylation, a process mediated by the cytochrome P450 enzyme CYP2D6.[2] This is analogous to the metabolism of Tramadol.
Caption: The primary metabolic pathway of this compound via CYP2D6-mediated O-demethylation.
Discussion and Conclusion
The available data indicate that this compound is metabolized to an active O-demethylated metabolite, a key pathway influencing its overall pharmacological effect. The pharmacokinetics in humans show dose-proportionality, and the enantiomers exhibit distinct pharmacological activities. While direct, quantitative preclinical pharmacokinetic data for this compound remains limited in the public domain, the information from human studies provides a solid foundation for understanding its disposition.
The preclinical pharmacokinetic data for Tramadol in rats and dogs offer a valuable comparative framework. These studies highlight the importance of considering different routes of administration and the significant role of metabolism in the overall exposure and activity of this class of compounds. The methodologies employed in these preclinical studies provide a clear roadmap for designing future investigations into the pharmacokinetics of this compound in various animal models.
For researchers and drug development professionals, this guide underscores the necessity of comprehensive pharmacokinetic characterization in both preclinical and clinical settings. Future preclinical studies on this compound should aim to provide detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) across multiple species and routes of administration to build a more complete ADME profile and to further refine its therapeutic potential.
References
- 1. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O-demethyl metabolite on pupil diameter and nociception in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic-pharmacodynamic modeling of the antinociceptive effects of main active metabolites of tramadol, (+)-O-desmethyltramadol and (-)-O-desmethyltramadol, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of the analgesic drug, tramadol hydrochloride, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Axomadol: A Technical Guide to its Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Axomadol is an investigational drug for which development was halted during clinical trials.[1][2] Consequently, publicly available data on its detailed solubility and stability characteristics are limited. This guide synthesizes the available information and integrates established principles of pharmaceutical sciences to provide a comprehensive technical overview for research and development professionals. Methodologies and data presented are based on standard industry practices for compounds of this nature.
Introduction
This compound, with the chemical formula C16H25NO3 and a molecular weight of 279.38 g/mol , is a synthetic, centrally-acting opioid analgesic.[1][3] Structurally related to tramadol, its mechanism of action involves opioid receptor agonism and inhibition of monoamine reuptake.[4][5] Understanding the physicochemical properties of a drug candidate like this compound is fundamental for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the core solubility and stability characteristics of this compound, presenting available data, outlining standard experimental protocols, and visualizing key processes.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C16H25NO3 | [3] |
| Molecular Weight | 279.38 g/mol | [3] |
| Water Solubility | 5.85 mg/mL | [3] |
| logP | 1.7 | [3] |
| pKa (Strongest Acidic) | 13.7 | [3] |
| pKa (Strongest Basic) | 9.23 | [3] |
| Polar Surface Area | 52.93 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Solubility Characteristics
The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability. For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.
Aqueous and Solvent Solubility
The reported water solubility of this compound is 5.85 mg/mL.[3] In drug development, solubility is typically assessed across a range of pH values to mimic the physiological environment of the gastrointestinal tract. While specific data for this compound across different pH buffers is not publicly available, a standard solubility profile would be determined. Additionally, solubility in various organic solvents is important for manufacturing and purification processes. This compound has been reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6]
A representative table for documenting the solubility of a drug candidate like this compound is shown below.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | 5.85 | ALOGPS (predicted) |
| 0.1 N HCl (pH 1.2) | 25 | Data not available | Shake-Flask |
| Acetate Buffer (pH 4.5) | 25 | Data not available | Shake-Flask |
| Phosphate (B84403) Buffer (pH 6.8) | 25 | Data not available | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Soluble | MedKoo Biosciences |
| Ethanol | 25 | Data not available | Shake-Flask |
| Methanol (B129727) | 25 | Data not available | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[7]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound drug substance
-
Calibrated analytical balance
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a validated quantitative method for this compound
-
Solvents and buffers of interest
Procedure:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the desired solvent or buffer. The excess solid should be visible to ensure saturation.[7]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally.
-
After equilibration, allow the vials to stand to let the undissolved solids settle.
-
Carefully withdraw a sample of the supernatant. For viscous or colloidal solutions, centrifugation may be necessary before sampling.[7]
-
Filter the sample through a syringe filter to remove any remaining solid particles. Adsorption of the drug to the filter should be evaluated and accounted for.[7]
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent/buffer.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Characteristics
Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[8] Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the drug molecule.[9][10]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[11] This helps in developing and validating stability-indicating analytical methods.[8][12] A target degradation of 5-20% is generally considered appropriate to detect degradation products without complete destruction of the sample.[10][12]
Based on the structure of this compound, which contains a tertiary amine, hydroxyl groups, and a methoxy-substituted aromatic ring, potential degradation pathways include:
-
Oxidation: The tertiary amine is susceptible to oxidation to form an N-oxide.
-
O-demethylation: The methoxy (B1213986) group on the phenyl ring can be demethylated, similar to its parent compound, tramadol.
-
Hydrolysis: While less likely for the core structure, ester or other labile functional groups, if present as impurities or in a formulated product, could hydrolyze.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.
A summary of typical forced degradation conditions and potential outcomes for this compound is provided below.
| Stress Condition | Reagent/Condition | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N - 1 N HCl, heat | Generally stable, potential for minor degradation |
| Base Hydrolysis | 0.1 N - 1 N NaOH, heat | Generally stable, potential for minor degradation |
| Oxidation | 3-30% H2O2, room temp/heat | N-oxidation of the dimethylamino group |
| Thermal Degradation | 60-80°C, solid state and in solution | Potential for various degradation products |
| Photodegradation | UV/Vis light exposure (ICH Q1B) | Potential for photolytic degradation products |
| Humidity | High relative humidity (e.g., 90% RH) | May facilitate solid-state degradation |
Experimental Protocol: Forced Degradation and Development of a Stability-Indicating HPLC Method
Objective: To investigate the degradation of this compound under various stress conditions and develop a stability-indicating HPLC method capable of separating the parent drug from its degradation products.
Materials:
-
This compound drug substance
-
Reagents for stress conditions (HCl, NaOH, H2O2)
-
Temperature-controlled ovens, water baths, and photostability chamber
-
HPLC system with a photodiode array (PDA) or UV detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile, methanol, phosphate buffer)
Procedure:
Part 1: Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
-
Acid Degradation: Mix the stock solution with an equal volume of 1 N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 1 N NaOH.
-
Base Degradation: Mix the stock solution with an equal volume of 1 N NaOH. Heat at 60-80°C for a specified time. Cool and neutralize with 1 N HCl.
-
Oxidative Degradation: Mix the stock solution with a solution of 3-30% H2O2. Keep at room temperature or heat gently for a specified time.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Part 2: Development of a Stability-Indicating HPLC Method
-
Initial Method Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm (or a wavelength determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Method Optimization: Analyze the stressed samples using the initial HPLC conditions. The goal is to achieve adequate separation between the peak for intact this compound and any peaks corresponding to degradation products. Adjust mobile phase composition, pH, gradient slope, and other parameters to optimize the separation.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples. This ensures that no degradation products are co-eluting with the parent drug.[9]
Caption: Workflow for Forced Degradation Studies.
Conclusion
While specific, publicly available experimental data on the solubility and stability of this compound is scarce due to its discontinued (B1498344) development, this guide provides a framework for understanding these critical characteristics based on its known chemical structure and established pharmaceutical principles. The provided methodologies for solubility determination and forced degradation studies represent standard industry practices that would be applied to a drug candidate like this compound. This technical guide serves as a valuable resource for researchers and drug development professionals by outlining the necessary experimental considerations and analytical strategies for characterizing the physicochemical properties of new chemical entities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. scispace.com [scispace.com]
- 8. royed.in [royed.in]
- 9. onyxipca.com [onyxipca.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijrpp.com [ijrpp.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Axomadol: A Technical Guide to its Dual-Action Mechanism on Opioid and Monoamine Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol is a centrally acting analgesic agent characterized by a unique dual mechanism of action, engaging both opioid pathways and monoamine reuptake systems.[1] This synergistic approach offers the potential for effective pain management with a distinct pharmacological profile. This compound is a racemic mixture of the (R,R) and (S,S) enantiomers. Following administration, it is metabolized to its active O-demethyl metabolite, which also exists as a pair of enantiomers. The analgesic effect of this compound is a composite of the distinct activities of these different stereoisomers. The opioid component is primarily attributed to the (R,R)-enantiomer of the O-demethyl metabolite, which acts as an agonist at the μ-opioid receptor. In contrast, the inhibition of monoamine reuptake, particularly of norepinephrine (B1679862) (NE) and to a lesser extent serotonin (B10506) (5-HT), is mainly mediated by the (S,S)-enantiomers of both the parent compound and its metabolite.[2]
This technical guide provides an in-depth overview of this compound's pharmacology, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities of this compound's enantiomers and its O-demethyl metabolite for the human μ-opioid receptor and their inhibitory activity on monoamine reuptake in rat brain synaptosomes.
Table 1: μ-Opioid Receptor Binding Affinity
| Compound | Enantiomer | Binding Affinity (Ki) in μM |
| This compound (Parent) | (R,R) | 22.7 |
| (S,S) | >10 | |
| O-demethyl-axomadol (Metabolite) | (R,R) | 0.14 |
| (S,S) | 3.8 | |
| Data from population pharmacokinetic/pharmacodynamic modeling studies.[2] |
Table 2: Monoamine Reuptake Inhibition
| Compound | Enantiomer | Norepinephrine (NE) Reuptake Inhibition (Ki) in μM | Serotonin (5-HT) Reuptake Inhibition (Ki) in μM |
| This compound (Parent) | (R,R) | 3.16 | 2.36 |
| (S,S) | 0.12 | 0.56 | |
| O-demethyl-axomadol (Metabolite) | (R,R) | 27.2 | 23.5 |
| (S,S) | 0.13 | 7.49 | |
| Data obtained from studies using rat brain synaptosomes.[2] |
Experimental Protocols
This section details the methodologies for key in vitro and in vivo experiments to characterize the dual-action pharmacology of this compound.
In Vitro Assays
1. μ-Opioid Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the μ-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a potent μ-opioid agonist).
-
Non-labeled ligand for non-specific binding determination (e.g., Naloxone).
-
Test compounds: this compound enantiomers and O-demethyl-axomadol enantiomers.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or a high concentration of non-labeled ligand (for non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Monoamine Reuptake Inhibition Assay (using Rat Brain Synaptosomes)
-
Objective: To determine the inhibitory potency (Ki) of this compound and its metabolites on the reuptake of norepinephrine and serotonin.
-
Materials:
-
Freshly prepared rat brain synaptosomes (from specific brain regions rich in NE or 5-HT transporters, e.g., hypothalamus for NE, brainstem for 5-HT).
-
Radiolabeled monoamines: [³H]-Norepinephrine and [³H]-Serotonin.
-
Test compounds: this compound enantiomers and O-demethyl-axomadol enantiomers.
-
Uptake Buffer (e.g., Krebs-Henseleit buffer).
-
Inhibitors for non-specific uptake (e.g., desipramine (B1205290) for NE uptake into non-noradrenergic neurons).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the synaptosomal preparation with the test compounds or vehicle.
-
Initiate the uptake by adding the radiolabeled monoamine.
-
Incubate for a short period at 37°C to allow for uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 values for the inhibition of monoamine uptake.
-
Calculate the Ki values.
-
In Vivo Assays
1. Hot-Plate Test (Rodent Model of Analgesia)
-
Objective: To assess the central analgesic effects of this compound.
-
Materials:
-
Hot-plate apparatus with adjustable temperature.
-
Transparent observation cylinder.
-
Experimental animals (e.g., male Wistar rats or Swiss Webster mice).
-
Test compound (this compound) and vehicle control.
-
-
Procedure:
-
Acclimatize the animals to the testing environment.
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing the animal on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration, place the animal back on the hot plate and record the latency to the nociceptive response.
-
An increase in the response latency compared to the baseline and vehicle-treated group indicates an analgesic effect.
-
2. Tail-Flick Test (Rodent Model of Analgesia)
-
Objective: To evaluate the spinal analgesic effects of this compound.
-
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Experimental animals (e.g., mice or rats).
-
Test compound (this compound) and vehicle control.
-
-
Procedure:
-
Gently place the animal in the restrainer.
-
Focus the radiant heat source on a specific portion of the animal's tail.
-
Measure the baseline latency for the animal to flick its tail away from the heat stimulus. A cut-off time is used to prevent tissue injury.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at various time points after administration.
-
An increase in latency indicates an analgesic effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
Correlation of Axomadol Plasma Concentration and Analgesic Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Axomadol, a centrally acting analgesic, exhibits a complex pharmacokinetic and pharmacodynamic profile. Its analgesic effects are attributed to a dual mechanism of action: µ-opioid receptor agonism and norepinephrine (B1679862) reuptake inhibition. The parent drug and its primary metabolite, O-demethyl-axomadol, both contribute to the overall pharmacological activity. This technical guide provides an in-depth analysis of the correlation between this compound plasma concentrations and its analgesic effect, based on clinical trial data. The development of this compound was discontinued (B1498344) during Phase II clinical trials due to its failure to meet primary endpoints for chronic low back pain. Despite its discontinuation for this indication, the study of its plasma concentration-effect relationship provides valuable insights for the development of future analgesics with similar mechanisms.
Pharmacokinetic and Pharmacodynamic Profile
The relationship between this compound exposure and its pharmacological effects has been characterized through population pharmacokinetic/pharmacodynamic (PK/PD) modeling. Key findings from a study involving healthy subjects who received oral doses of this compound ranging from 66 mg to 225 mg are summarized below.[1]
Quantitative Data Summary
The following tables present the key pharmacokinetic and pharmacodynamic parameters for this compound and its active metabolite.
Table 1: Pharmacodynamic Parameters of this compound and its O-demethyl Metabolite on Pupil Diameter [1]
| Compound | Parameter | Value | Unit | Description |
| SS-axomadol (parent) | Emax | 0.79 | mm | Maximum increase in pupil diameter. |
| SS-axomadol (parent) | C50 | 90.7 | ng/mL | Plasma concentration at which 50% of the maximal effect is observed. |
| RR O-demethyl metabolite | Slope | 0.00967 | mm·mL/ng | Linear decrease in pupil diameter per unit of effect site concentration. |
Table 2: Correlation between Pupillometry and Analgesic Effect [1]
| Change in Pupil Diameter | Corresponding Decrease in Cold Pressor AUC |
| 0.5 mm | 10% |
Experimental Protocols
The data presented in this guide were derived from two separate clinical trials with healthy subjects. The methodologies employed are detailed below.
Study Design
-
Participants: 74 healthy subjects.[1]
-
Dosing: Oral administration of placebo or this compound.[1]
-
Dose Range: 66 mg to 225 mg of this compound, administered in multiple dosing regimens.[1]
-
Study Type: Two separate clinical trials.[1]
Pharmacokinetic Assessment
-
Sampling: Plasma concentrations of the two enantiomers of this compound and their metabolites were measured at specific time points.[1]
-
Analysis: Population pharmacokinetic analysis was performed using NONMEM 7.2. A model with an extra compartment mimicking the liver was used to simultaneously describe the kinetics of the parent drug and its metabolite.[1]
Pharmacodynamic Assessment
-
Pupillometry: Pupil diameter was measured to assess the pharmacodynamic effects of this compound and its metabolite. The SS parent compound caused a plasma concentration-dependent increase in pupil diameter, while the RR O-demethyl metabolite led to a linear decrease.[1]
-
Analgesic Effect (Cold Pressor Test): The cold pressor test was used to measure the analgesic effect. An additive model integrating the net effect on pupil diameter was used to describe the reduction in pain.[1]
Signaling Pathways and Experimental Workflow
The dual mechanism of action of this compound involves two distinct signaling pathways. The experimental workflow for determining the PK/PD relationship is also visualized below.
This compound's Dual Mechanism of Action
Caption: Dual mechanism of action of this compound.
Pharmacokinetic/Pharmacodynamic Experimental Workflow
Caption: Experimental workflow for PK/PD analysis.
Conclusion
The analysis of this compound's pharmacokinetic and pharmacodynamic properties reveals a clear correlation between plasma concentrations of the parent drug and its active metabolite and their respective effects on pupil diameter. Furthermore, a quantifiable relationship between pupillometry and analgesic response, as measured by the cold pressor test, was established. This dual-mechanism approach, targeting both opioid receptors and norepinephrine reuptake, offers a potential strategy for developing effective analgesics. However, the discontinuation of this compound's development highlights the challenges in translating preclinical and early clinical findings into successful late-stage clinical outcomes, particularly for complex conditions like chronic low back pain. The data and methodologies presented herein serve as a valuable resource for researchers in the field of analgesic drug development.
References
Methodological & Application
In Vivo Experimental Protocols for Axomadol: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol is a centrally-acting analgesic agent with a dual mechanism of action, functioning as both a mu-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor.[1][2] This unique pharmacological profile suggests its potential efficacy in various pain states, including nociceptive, inflammatory, and neuropathic pain. Although the clinical development of this compound was halted after Phase II trials, its distinct mechanism continues to be of interest for preclinical research in pain and potentially neuroprotection.[3]
These application notes provide detailed in vivo experimental protocols for evaluating the analgesic and neuroprotective effects of this compound in rodent models. The methodologies are primarily based on established protocols for tramadol (B15222), a structurally and mechanistically similar compound, due to the limited availability of published preclinical studies on this compound.
I. Assessment of Analgesic Efficacy
A. Nociceptive Pain Models
Nociceptive pain models are utilized to evaluate the efficacy of analgesics against acute pain stimuli.
1. Hot Plate Test
The hot plate test is a widely used method to assess the central analgesic effects of drugs against thermal stimuli.[4][5]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) or male C57BL/6J mice (20-25 g).[5][6]
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes before the experiment.
-
Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time of 30-45 seconds is implemented to prevent tissue damage.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
-
Endpoint: The primary endpoint is the increase in the latency to a nociceptive response compared to baseline and vehicle-treated animals. The data can be expressed as the percentage of the maximum possible effect (%MPE).
Experimental Workflow for Hot Plate Test
Caption: Workflow for the hot plate test to assess nociceptive pain.
B. Inflammatory Pain Models
Inflammatory pain models are used to investigate the effects of compounds on pain resulting from tissue inflammation.
1. Formalin Test
The formalin test induces a biphasic pain response: an acute neurogenic phase followed by a persistent inflammatory phase. This model is useful for differentiating between central and peripheral analgesic actions.
Protocol:
-
Animal Model: Male Wistar rats (200-250 g).
-
Procedure:
-
Acclimatize animals in individual observation chambers for at least 30 minutes.
-
Administer this compound or vehicle control prior to formalin injection (e.g., 30 minutes for i.p. administration).
-
Inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
-
Endpoint: A reduction in the duration of licking/biting in either phase compared to the vehicle group indicates an analgesic effect.
C. Neuropathic Pain Models
Neuropathic pain models are essential for evaluating analgesics intended for nerve injury-induced chronic pain.
1. Spinal Nerve Ligation (SNL) Model
The SNL model is a widely used and validated model of neuropathic pain that mimics symptoms such as allodynia and hyperalgesia.[7]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (175-200 g).[7]
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Under aseptic conditions, expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-operative Assessment: Allow the animals to recover for 7-14 days, during which neuropathic pain behaviors develop.
-
Behavioral Testing (Mechanical Allodynia):
-
Place the animals in individual chambers with a wire mesh floor and allow them to acclimate.
-
Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the ipsilateral hind paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method.
-
-
Drug Administration: Administer this compound or vehicle and assess the PWT at various time points post-dosing.
-
Endpoint: An increase in the PWT in the this compound-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Experimental Workflow for Spinal Nerve Ligation Model
Caption: Workflow for the SNL model to assess neuropathic pain.
II. Assessment of Neuroprotective Potential
Opioid receptor agonists have demonstrated neuroprotective effects in preclinical models of cerebral ischemia.[8] Given this compound's opioid component, its neuroprotective potential can be investigated.
1. Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a common method for inducing focal cerebral ischemia, mimicking human stroke.
Protocol:
-
Animal Model: Male Wistar rats (280-320 g).
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.
-
-
Drug Administration: this compound can be administered before, during, or after the ischemic insult to evaluate its protective effects.
-
Assessment of Outcomes (24-48 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the volume.
-
Histology: Perform histological analysis (e.g., Nissl staining) to assess neuronal survival in the penumbral region.
-
-
Endpoints: A reduction in neurological deficit scores, smaller infarct volume, and increased neuronal survival in the this compound-treated group compared to the vehicle group would indicate a neuroprotective effect.
III. Quantitative Data
Due to the discontinuation of this compound's development, extensive preclinical data is not publicly available. The following tables summarize relevant human clinical data for this compound and representative preclinical data for the mechanistically similar drug, tramadol.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Healthy Human Subjects [2][9]
| Parameter | Value | Notes |
| Route of Administration | Oral | Multiple dosing regimens |
| Dose Range | 66 mg - 225 mg | In clinical trials |
| SS Parent Compound (Pupil Diameter) | ||
| Emax | 0.79 mm | Maximal increase in pupil diameter |
| C50 | 90.7 ng/mL | Plasma concentration for half-maximal effect |
| RR O-demethyl Metabolite (Pupil Diameter) | ||
| Slope | 0.00967 mm·ml/ng | Linear decrease in pupil diameter |
| Analgesic Effect (Cold Pressor Test) | ||
| Pupil Diameter Change vs. Pain Reduction | 0.5 mm change ≈ 10% decrease in pain | PK/PD model-derived association |
Table 2: Representative Effective Doses of Tramadol in Rodent Pain Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Reference |
| Hot Plate Test | Rat | Intraperitoneal | 12.5 - 50 mg/kg | [5] |
| Hot Plate Test | Mouse | Intraperitoneal | 40 mg/kg | [6] |
| Spinal Nerve Ligation | Rat | Intrathecal | 10 - 30 µ g/rat | [7] |
| Partial Sciatic Nerve Ligation | Rat | Oral | Dose-dependent effect observed | [10] |
| Postoperative Pain (Laparotomy) | Rat | Subcutaneous | 12.5 mg/kg | [11] |
| Visceral Pain (Writhing Test) | Mouse | Oral | 10 - 40 mg/kg | [12] |
IV. Signaling Pathways
This compound exerts its analgesic effects through a dual mechanism of action: activation of the mu-opioid receptor and inhibition of norepinephrine reuptake.
Dual-Mechanism Signaling Pathway of this compound
Caption: Dual-mechanism signaling pathway of this compound.
Conclusion
The in vivo experimental protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's analgesic and potential neuroprotective effects. By leveraging established models and methodologies for mechanistically similar compounds, researchers can further investigate the pharmacological properties of this compound and its potential therapeutic applications. It is recommended that dose-response studies be conducted to determine the optimal therapeutic window for this compound in each specific animal model.
References
- 1. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O-demethyl metabolite on pupil diameter and nociception in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of dosages and routes of administration of tramadol analgesia in rats using hot-plate and tail-flick tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tramadol and Propentofylline Coadministration Exerted Synergistic Effects on Rat Spinal Nerve Ligation-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of neuroprotective effects of biphalin, an opioid receptor agonist, in a model of focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential and synergistic effects of selective norepinephrine and serotonin reuptake inhibitors in rodent models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The analgesic effect of tramadol in animal models of neuropathic pain and fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic effects of tramadol, carprofen or multimodal analgesia in rats undergoing ventral laparotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analgesic Activity of Tramadol and Buprenorphine after Voluntary Ingestion by Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Axomadol in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Axomadol
This compound is a centrally-acting opioid analgesic that was investigated for the treatment of chronic, moderate to severe pain.[1] It is structurally similar to Tramadol (B15222) and its analgesic effects are believed to be mediated through its activity at the µ-opioid receptor and its inhibition of norepinephrine (B1679862) reuptake. Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.
This compound Metabolism
While the specific metabolic pathway of this compound is not extensively documented, it is anticipated to undergo metabolism similar to Tramadol, which primarily involves O- and N-demethylation mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[2] The primary active metabolite of Tramadol is O-desmethyltramadol (M1), which exhibits a significantly higher affinity for the µ-opioid receptor than the parent drug.[3] A similar metabolic activation could be hypothesized for this compound.
Caption: Putative Metabolic Pathway of this compound.
Analytical Methods Overview
The quantification of opioids like Tramadol in plasma is commonly achieved using High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and more definitively by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[4][5] LC-MS/MS is the preferred method due to its superior sensitivity, selectivity, and high-throughput capabilities.[4][6]
The general workflow for analyzing this compound in plasma involves three key stages: sample preparation, chromatographic separation, and detection.
Caption: General Workflow for this compound Quantification in Plasma.
Detailed Experimental Protocols
The following protocols are adapted from validated methods for Tramadol and will require optimization and validation for this compound.
Protocol 1: LC-MS/MS with Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
3.1.1. Sample Preparation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like Tramadol-D6).[7]
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[7]
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3.1.2. LC-MS/MS Conditions (Hypothetical for this compound)
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Gradient | Optimized for separation of this compound and its metabolites |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C[7] |
| Injection Volume | 5 µL[7] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~4500 V[7] |
| MRM Transitions | To be determined by infusing a standard solution of this compound |
3.1.3. Method Validation Parameters (Based on Tramadol Methods)
| Parameter | Typical Value |
| Linearity Range | 1.0 - 500 ng/mL[6][8] |
| LLOQ | 1.0 ng/mL[6][8] |
| Intra-day Precision | < 15%[4] |
| Inter-day Precision | < 15%[4] |
| Accuracy | 85 - 115%[4] |
| Recovery | > 85%[4] |
Protocol 2: LC-MS/MS with Solid-Phase Extraction (SPE)
SPE offers cleaner extracts compared to protein precipitation, which can reduce matrix effects and improve sensitivity.
3.2.1. Sample Preparation
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[7]
-
To 1 mL of plasma, add a suitable internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[7]
-
Vortex and transfer to an HPLC vial.
3.2.2. LC-MS/MS Conditions The LC-MS/MS conditions would be similar to those described in Protocol 1 and should be optimized for this compound.
3.2.3. Method Validation Parameters The validation parameters are expected to be similar to or better than those achieved with protein precipitation due to the cleaner sample extract.
Data Presentation
Quantitative data from method validation studies should be presented in clear and concise tables to allow for easy comparison and assessment of the method's performance.
Table 1: Calibration Curve Parameters for this compound Quantification
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | e.g., 1.0 - 500 | e.g., y = mx + c | > 0.99 |
Table 2: Precision and Accuracy Data for this compound QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | e.g., 1.0 | < 20% | 80 - 120% | < 20% | 80 - 120% |
| Low QC | e.g., 3.0 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid QC | e.g., 100 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC | e.g., 400 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect Data for this compound
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor |
| Low QC | e.g., 3.0 | e.g., >85% | e.g., 0.95 - 1.05 |
| High QC | e.g., 400 | e.g., >85% | e.g., 0.95 - 1.05 |
Conclusion
The protocols and data presented in these application notes provide a robust starting point for the development and validation of a bioanalytical method for the quantification of this compound in plasma. While based on established methods for the structurally similar compound Tramadol, it is imperative that these methods are thoroughly optimized and validated specifically for this compound to ensure accurate and reliable results in pharmacokinetic and other drug development studies. The use of LC-MS/MS is highly recommended for its sensitivity and selectivity, which are critical for bioanalytical assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a sensitive LC-MS method for the determination of tramadol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Axomadol Enantiomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol is a centrally-acting opioid analgesic that is structurally related to tramadol (B15222). Like tramadol, this compound possesses chiral centers, resulting in enantiomers that may exhibit different pharmacological and toxicological profiles. The differential activity of enantiomers necessitates the development of stereoselective analytical methods for their separation and quantification. This is critical during drug development, for pharmacokinetic and pharmacodynamic studies, and for quality control of the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective separation of chiral compounds like this compound.
This document provides a detailed protocol for the chiral separation of this compound enantiomers by HPLC, based on established methods for the structurally similar compound, tramadol. The provided methodologies can serve as a robust starting point for method development and validation for this compound analysis.
Experimental Workflow
The general workflow for the chiral separation of this compound enantiomers involves sample preparation, followed by HPLC analysis and data acquisition.
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
Quantitative Data Summary
The following tables summarize typical quantitative data from validated HPLC methods for the chiral separation of tramadol and its metabolites. These ranges provide a useful reference for the expected performance of a method for this compound.
Table 1: HPLC Method Parameters for Chiral Separation of Tramadol Analogs
| Parameter | Method 1 | Method 2 |
| Chiral Column | Lux Cellulose-4 (150 x 4.6 mm, 3 µm)[1] | Chiralpak® AD (250 x 4.6 mm, 10 µm)[2] |
| Mobile Phase | 0.1% Diethylamine in Hexane (B92381):Ethanol (B145695) (96:4, v/v)[1] | n-Hexane:Ethanol (95.5:4.5, v/v) with 0.1% Diethylamine[2] |
| Flow Rate | 0.7 mL/min[1] | 1.0 mL/min[2] |
| Detection | Fluorescence (FD) | Mass Spectrometry (MS/MS)[2] |
| Temperature | 23 °C[1] | Not Specified |
| Injection Volume | 10 µL[1] | 20 µL[2] |
Table 2: Representative Performance Data for Chiral Separation of Tramadol
| Parameter | Value |
| Linearity (r²) | > 0.99 (56 ng/L to 392 ng/L)[1] |
| Limit of Detection (LOD) | 8 ng/L[1] |
| Limit of Quantification (LOQ) | 28 ng/L[1] |
| Resolution (Rs) | > 1.5[1] |
Experimental Protocols
The following are detailed protocols for sample preparation and HPLC analysis.
Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound from biological matrices like plasma.
-
To 0.5 mL of plasma in a centrifuge tube, add a suitable internal standard.
-
Add 100 µL of 2M NaOH to basify the sample.[2]
-
Add 1 mL of an appropriate extraction solvent (e.g., dichloromethane/isopropanol, 85:15, v/v).[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 x g for 8 minutes to separate the aqueous and organic layers.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the dried residue in 100 µL of the HPLC mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for HPLC injection.
Protocol 2: HPLC Method for Chiral Separation
This protocol outlines the HPLC conditions for the enantioselective separation of this compound. Method development and optimization will be necessary.
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).
Method Parameters:
-
Chiral Column: Lux Cellulose-4 (150 x 4.6 mm, 3 µm) or Chiralpak® AD (250 x 4.6 mm, 10 µm). Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.[1][2]
-
Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 96:4 v/v) containing 0.1% Diethylamine as a basic modifier to improve peak shape and resolution.[1] The exact ratio of hexane and ethanol may require optimization.
-
Column Temperature: 23 °C.[1]
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm) or Mass Spectrometry for higher sensitivity and selectivity.[3]
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the reconstituted sample or standard solution onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Identify and quantify the enantiomers based on their retention times and peak areas by comparing them to reference standards.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in chiral HPLC method development, starting from the racemic compound to achieving enantiomeric separation.
Caption: Chiral recognition mechanism in HPLC.
Disclaimer: The methods described herein are based on the analysis of structurally related compounds and should be fully validated for the specific application of this compound enantioseparation to ensure accuracy, precision, and reliability.
References
Application Notes and Protocols for Axomadol Stock Solution Preparation and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol (also known as EN3324) is a centrally acting analgesic compound with a dual mechanism of action. It functions as an opioid agonist and as an inhibitor of monoamine reuptake.[1] These characteristics make it a compound of interest in pain research and drug development. Proper preparation and storage of this compound stock solutions are crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation and long-term storage of this compound stock solutions, ensuring their stability and integrity.
Chemical Properties
-
IUPAC Name: (1R,3R,6R)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-1,3-cyclohexanediol
-
Molecular Formula: C₁₆H₂₅NO₃
-
Molar Mass: 279.38 g/mol
Quantitative Data Summary
Due to the limited availability of public quantitative solubility data for this compound, the following table provides recommended solvents and a protocol to determine the solubility experimentally. The storage conditions are based on vendor recommendations.
| Parameter | Value/Recommendation | Source |
| Recommended Solvents | DMSO, Ethanol | General Practice |
| Solubility in DMSO | To be determined experimentally | N/A |
| Solubility in Ethanol | To be determined experimentally | N/A |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Storage Conditions | Sealed vials, protected from light and moisture | [1] |
Experimental Protocols
Protocol for Determining this compound Solubility
Objective: To determine the approximate solubility of this compound in a chosen solvent (e.g., DMSO, Ethanol) to prepare a saturated stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Accurately weigh a small amount of this compound powder (e.g., 5 mg) and place it into a microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to the tube.
-
Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution. If all the solid has dissolved, proceed to step 5. If not, centrifuge the tube at high speed (e.g., 10,000 x g) for 1 minute and carefully observe if any undissolved pellet is present.
-
If the solid has completely dissolved, add another small, known amount of this compound (e.g., 1 mg) to the solution and repeat steps 3 and 4.
-
Continue this process until a saturated solution is achieved (i.e., a small amount of undissolved solid remains at the bottom of the tube even after thorough vortexing and centrifugation).
-
Calculate the approximate solubility based on the total amount of this compound dissolved in the final volume of the solvent.
Protocol for this compound Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, conical-bottom tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm) and syringe
-
Cryogenic vials for aliquoting
Procedure:
-
Based on the determined solubility or desired concentration, calculate the required mass of this compound and volume of solvent.
-
Tare a sterile conical tube on an analytical balance.
-
Carefully weigh the calculated amount of this compound powder and add it to the tared tube.
-
Add the calculated volume of the appropriate solvent (e.g., DMSO) to the tube.
-
Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Immediately aliquot the stock solution into single-use volumes in sterile cryogenic vials. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1]
Protocol for Long-Term Storage
Objective: To properly store this compound stock solutions to maintain their stability and activity.
Procedure:
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.[1]
-
Always protect the stock solutions from light and moisture.[1]
-
When ready to use, thaw a single aliquot at room temperature or in a water bath. Once thawed, vortex briefly before diluting to the final working concentration in your experimental medium.
-
Do not refreeze any unused portion of the thawed aliquot.
Mandatory Visualizations
Caption: Workflow for this compound stock solution preparation and storage.
Caption: Simplified this compound signaling pathway.
References
Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of Axomadol in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Axomadol in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. Detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. This method has been developed to support pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a centrally acting analgesic and an active metabolite of Tramadol (B15222). Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays. This application note provides a detailed protocol for the validation and application of an LC-MS/MS method for this compound analysis in human plasma. The methodology is adapted from established protocols for Tramadol and its metabolites, providing a reliable foundation for analysis.[1]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d6 (or other suitable internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A simple protein precipitation method is utilized for sample preparation.[2][3][4]
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound-d6 at 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 column to resolve this compound from endogenous plasma components.
Table 1: LC Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 5.0 min |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
An electrospray ionization (ESI) source in positive ion mode is used for the detection of this compound and its internal standard.
Table 3: MS Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 250.2 | 58.2 | 200 | 15 |
| This compound-d6 (IS) | 256.2 | 64.2 | 200 | 15 |
Note: The MRM transitions for this compound are based on its chemical similarity to O-desmethyltramadol.[2][5][6] These may need to be optimized.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 5: Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| LLOQ | 0.5 ng/mL with S/N ≥ 10 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and handling conditions |
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is rapid and effective. The chromatographic conditions allow for a short run time, making the method suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures accurate and precise quantification by compensating for any variability in sample preparation and instrument response.
Conclusion
A sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma has been developed. The method is suitable for use in clinical and preclinical studies requiring the measurement of this compound concentrations.
Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and this compound-d6 in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 methanol:water to create working standards for the calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d6 primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 0.5 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tramadol and paracetamol in human plasma using LC-MS/MS and application in bioequivalence study of fixed-dose combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing the Cold Pressor Test in Axomadol Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the cold pressor test (CPT) in clinical studies evaluating the analgesic efficacy of Axomadol. This compound is a centrally active analgesic with a dual mechanism of action, functioning as both an opioid agonist and a norepinephrine (B1679862) reuptake inhibitor.[1][2] The CPT is a well-established and reproducible experimental pain model ideal for assessing the analgesic effects of drugs like this compound in a controlled setting.[3][4][5]
Introduction to the Cold Pressor Test in Analgesic Research
The cold pressor test is a non-invasive procedure that induces a painful stimulus by immersing a limb, typically a hand or foot, into cold water for a defined period.[4][6] It is a valuable tool in pharmacological research to assess pain tolerance and threshold.[6] The test activates the sympathetic nervous system and is sensitive to the effects of opioid analgesics.[7] This makes it a suitable model for evaluating the analgesic properties of compounds like this compound that target opioid receptors.
This compound and its Mechanism of Action
This compound is a synthetic, centrally-acting opioid analgesic that was investigated for the treatment of chronic, moderate to severe pain conditions such as lower back pain and arthrosis.[6] Its development was halted after Phase II clinical trials as it did not meet the predetermined clinical endpoints.[1][6] this compound is a racemic mixture and its analgesic effect is derived from its dual mechanism of action:
-
Opioid Agonism: It binds to and activates opioid receptors, which are part of the endogenous pain-modulating system.
-
Norepinephrine Reuptake Inhibition: It blocks the reuptake of norepinephrine, a neurotransmitter involved in descending inhibitory pain pathways. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its pain-suppressing effects.[1]
Quantitative Data from this compound and Cold Pressor Test Studies
A key study by Mangas-Sanjuan et al. (2016) characterized the pharmacokinetic and pharmacodynamic properties of this compound and its metabolite using the cold pressor test in healthy subjects. The study established a quantitative relationship between a pharmacodynamic biomarker (pupil diameter) and the analgesic effect measured by the CPT.[3]
| Parameter | Finding | Study Population | This compound Dosing | Citation |
| Analgesic Effect Model | An additive model integrating the net effect on pupil diameter adequately described the reduction in pain. | 74 healthy subjects | Oral doses ranging from 66 mg to 225 mg (multiple dosing regimens) | [3] |
| Pupil Diameter and Pain Reduction Correlation | Each 0.5 mm change in pupil diameter was associated with a 10% decrease in the cold pressor area under the concentration-time curve effects. | 74 healthy subjects | Oral doses ranging from 66 mg to 225 mg (multiple dosing regimens) | [3] |
| SS Parent Compound Effect on Pupil Diameter | The SS parent compound of this compound elicited a plasma concentration-dependent increase in pupil diameter. | 74 healthy subjects | Oral doses ranging from 66 mg to 225 mg (multiple dosing regimens) | [3] |
| RR O-demethyl Metabolite Effect on Pupil Diameter | The predicted effect site concentrations of the RR O-demethyl metabolite decreased the pupil diameter linearly. | 74 healthy subjects | Oral doses ranging from 66 mg to 225 mg (multiple dosing regimens) | [3] |
Experimental Protocols
Protocol 1: Cold Pressor Test for Assessing Analgesic Efficacy of this compound
This protocol is designed for a randomized, double-blind, placebo-controlled crossover study to evaluate the analgesic effect of this compound in healthy volunteers.
1. Participant Preparation:
-
Participants should be in good health, as determined by a medical history, physical examination, and routine laboratory tests.
-
Participants should abstain from any analgesic medications for a specified period (e.g., 48 hours) prior to and during the study.
-
Participants should avoid caffeine (B1668208) and nicotine (B1678760) on the day of the test.
-
Informed consent must be obtained from all participants.
2. Materials:
-
A circulating water bath capable of maintaining a constant temperature of 1 ± 0.5 °C.
-
A second water bath for a warm-water bath, maintained at 35 ± 0.5 °C.
-
A digital timer.
-
A sphygmomanometer (blood pressure cuff).
-
Data recording sheets or a validated electronic data capture system.
-
This compound and placebo capsules of identical appearance.
3. Experimental Procedure:
-
Baseline Measurements:
-
Record baseline vital signs (heart rate, blood pressure).
-
Perform a baseline cold pressor test to determine initial pain threshold and tolerance.
-
-
Drug Administration:
-
Administer a single oral dose of this compound or placebo according to the randomization schedule.
-
-
Post-Dose CPT Assessments:
-
Perform the cold pressor test at predetermined time points after drug administration (e.g., 30, 60, 90, 120, and 180 minutes) to capture the time course of the analgesic effect.
-
-
Cold Pressor Test Steps:
-
Place a deflated blood pressure cuff on the non-dominant arm of the participant.
-
The participant immerses their non-dominant hand up to the wrist in the warm-water bath (35 ± 0.5 °C) for 2 minutes.
-
Fifteen seconds before transferring the hand to the cold water, inflate the blood pressure cuff to 20 mmHg below the participant's diastolic blood pressure.
-
Instruct the participant to immerse their hand up to the wrist into the cold water bath (1 ± 0.5 °C). Start the timer immediately.
-
Record the following two endpoints:
-
Pain Threshold: The time (in seconds) at which the participant first reports feeling pain.
-
Pain Tolerance: The time (in seconds) at which the participant withdraws their hand from the water due to intolerable pain. The maximum immersion time should be capped (e.g., 180 seconds) for safety.
-
-
After hand withdrawal, immediately immerse the hand in the warm water bath and release the cuff pressure.
-
-
Washout Period:
-
A sufficient washout period (e.g., 7 days) should be implemented between treatment periods in a crossover design.
-
4. Data Analysis:
-
The primary endpoints will be the change from baseline in pain threshold and pain tolerance at each post-dose time point.
-
Area under the curve (AUC) for pain threshold and tolerance over time can be calculated to represent the total analgesic effect.
-
Statistical analysis (e.g., ANOVA for crossover design) will be used to compare the effects of this compound and placebo.
Visualizations
Caption: this compound's dual action on presynaptic and postsynaptic neurons.
Caption: Crossover study design for evaluating this compound's analgesic effects.
References
- 1. medindia.net [medindia.net]
- 2. The Cold Pressor Test as a Predictor of Prolonged Postoperative Pain, a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O-demethyl metabolite on pupil diameter and nociception in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cold Pressor [carepatron.com]
- 5. A simple cold pressure technique for the evaluation of analgesic drugs in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cold pressor test - Wikipedia [en.wikipedia.org]
- 7. Treatments for Chronic Back Pain and Opioid Use Disorder · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols for Determining Axomadol Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol is a centrally-acting analgesic agent with a dual mechanism of action, exhibiting properties of both an opioid agonist and a norepinephrine (B1679862) reuptake inhibitor.[1][2] As a racemic mixture, its pharmacological profile is complex, further influenced by its active metabolite, O-demethyl-axomadol.[2] Although development was halted after Phase II clinical trials, the study of this compound and similar molecules remains relevant for the development of novel analgesics.[3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound at its primary molecular targets: the µ-opioid receptor (MOR) and the norepinephrine transporter (NET).
While specific in vitro quantitative data for this compound is not extensively published, this document outlines the standard methodologies used to characterize compounds with this dual mechanism of action. The provided data tables include representative values from related compounds, such as Tapentadol, to illustrate the expected outcomes of these assays.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the expected quantitative data from the described cell-based assays. Note: As specific experimental values for this compound are not publicly available, these tables present hypothetical yet representative data based on the known pharmacology of similar compounds to guide researchers in their experimental design and data analysis.
Table 1: µ-Opioid Receptor (MOR) Binding Affinity
| Compound | Radioligand | Cell Line | Kᵢ (nM) |
| This compound | [³H]-DAMGO | HEK293-MOR | Expected in low nM range |
| O-desmethyl-axomadol | [³H]-DAMGO | HEK293-MOR | Expected to be potent |
| DAMGO (Control) | - | HEK293-MOR | ~1 |
| Morphine (Control) | [³H]-DAMGO | HEK293-MOR | 1-10 |
Table 2: µ-Opioid Receptor (MOR) Functional Activity
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) |
| This compound | cAMP Inhibition | CHO-MOR | Expected in nM range | Expected to be a full or partial agonist |
| O-desmethyl-axomadol | cAMP Inhibition | CHO-MOR | Expected to be potent | Expected to be a full or partial agonist |
| This compound | β-Arrestin Recruitment | U2OS-MOR-β-arrestin | Expected in nM range | Data will determine biased agonism |
| DAMGO (Control) | cAMP Inhibition | CHO-MOR | ~5 | 100% |
Table 3: Norepinephrine Transporter (NET) Inhibition
| Compound | Assay Type | Cell Line | IC₅₀ (nM) |
| This compound | [³H]-Norepinephrine Uptake | HEK293-NET | Expected in the high nM to low µM range |
| O-desmethyl-axomadol | [³H]-Norepinephrine Uptake | HEK293-NET | Activity to be determined |
| Desipramine (Control) | [³H]-Norepinephrine Uptake | HEK293-NET | ~1-5 |
| Tapentadol (Reference) | [³H]-Norepinephrine Uptake | HEK293-NET | ~400 |
Signaling and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound-mediated µ-opioid receptor signaling pathway.
Caption: this compound's inhibitory effect on the norepinephrine transporter.
Experimental Workflows
The following diagrams outline the workflows for the key cell-based assays.
Caption: Workflow for the HTRF cAMP inhibition assay.
References
- 1. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preclinical Research of Axomadol
Disclaimer: The clinical development of Axomadol (EN3324) was discontinued (B1498344) after Phase II trials.[1] Consequently, detailed preclinical dosing and pharmacokinetic data are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the known mechanism of action of this compound, general principles of preclinical analgesic testing, and publicly available data on the structurally and mechanistically related compound, Tramadol. This information is intended to serve as a guide for researchers and should be adapted based on pilot studies.
Introduction
This compound is a centrally active analgesic compound with a dual mechanism of action.[2] It acts as both a µ-opioid receptor agonist and an inhibitor of the reuptake of norepinephrine (B1679862) and serotonin.[2] this compound is a racemic mixture of (RR)- and (SS)-enantiomers. The (SS)-enantiomer is primarily responsible for the inhibition of monoamine reuptake, while the O-demethylated metabolite of the (RR)-enantiomer is a potent µ-opioid agonist.[2] These application notes provide a framework for the appropriate dosing and evaluation of this compound in preclinical research settings.
Mechanism of Action Signaling Pathway
The dual mechanism of this compound involves two primary signaling pathways: the opioid receptor pathway and the monoamine reuptake inhibition pathway.
References
Pharmacokinetic and pharmacodynamic (PK/PD) modeling of Axomadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axomadol is a centrally acting analgesic agent with a dual mechanism of action, exhibiting both opioid agonistic properties and inhibition of monoamine reuptake.[1] As a racemic mixture of (R,R)- and (S,S)-enantiomers, its pharmacokinetic (PK) and pharmacodynamic (PD) profile is complex, further influenced by its metabolism to the active metabolite O-demethyl-axomadol.[1] Understanding the intricate relationship between the exposure (PK) and the pharmacological effect (PD) of this compound and its active components is crucial for its development and clinical application. This document provides detailed application notes and experimental protocols for the PK/PD modeling of this compound, aimed at guiding researchers in this field.
While this compound's development was halted during Phase II clinical trials, the methodologies and modeling approaches described herein are valuable for the broader study of centrally acting analgesics with complex pharmacological profiles.[2]
Data Presentation
Pharmacokinetic Parameters
A population pharmacokinetic model for this compound and its O-demethyl metabolite was developed by Mangas-Sanjuan et al. (2016). The model describes the kinetics of the parent drug and its metabolite using an extra compartment to represent the liver, where the metabolite is formed.[1][3]
| Parameter | Description | Value (RSE %) |
| Absorption | ||
| k_a (RR-Axo) | First-order absorption rate constant for (R,R)-Axomadol | 1.55 h⁻¹ (10.9%) |
| k_a (SS-Axo) | First-order absorption rate constant for (S,S)-Axomadol | 1.55 h⁻¹ (10.9%) |
| t_lag | Lag time for absorption | 0.36 h (14.7%) |
| Distribution | ||
| V_c/F (RR-Axo) | Apparent central volume of distribution for (R,R)-Axomadol | 151 L (12.3%) |
| V_c/F (SS-Axo) | Apparent central volume of distribution for (S,S)-Axomadol | 151 L (12.3%) |
| V_p/F (RR-Axo) | Apparent peripheral volume of distribution for (R,R)-Axomadol | 215 L (12.4%) |
| V_p/F (SS-Axo) | Apparent peripheral volume of distribution for (S,S)-Axomadol | 215 L (12.4%) |
| Q/F | Apparent inter-compartmental clearance | 45.4 L/h (11.7%) |
| Elimination | ||
| CL/F (RR-Axo) | Apparent clearance of (R,R)-Axomadol | 43.1 L/h (8.2%) |
| CL/F (SS-Axo) | Apparent clearance of (S,S)-Axomadol | 43.1 L/h (8.2%) |
| Metabolism | ||
| f_m | Fraction of this compound metabolized to O-demethyl-axomadol | 0.49 (6.3%) |
| CL_m/F | Apparent clearance of O-demethyl-axomadol | 17.1 L/h (10.1%) |
Data sourced from Mangas-Sanjuan et al. (2016). RSE % refers to the relative standard error.
Pharmacodynamic Parameters
The pharmacodynamic effects of this compound have been quantified using pupil diameter changes and the cold pressor test. The SS-enantiomer of this compound induces mydriasis (pupil dilation), while the RR-O-demethyl metabolite induces miosis (pupil constriction).[1]
| Parameter | Description | Value (RSE %) |
| Pupillometry | ||
| E_max (SS-Axo) | Maximum increase in pupil diameter induced by (S,S)-Axomadol | 0.79 mm (17.4%) |
| C_50 (SS-Axo) | Plasma concentration of (S,S)-Axomadol exerting half-maximal effect | 90.7 ng/mL (27%) |
| Slope (RR-O-demethyl) | Linear slope for pupil diameter decrease by (R,R)-O-demethyl metabolite | 0.00967 mm·mL/ng (18.7%) |
| Cold Pressor Test | ||
| Additive Model | An additive model integrating the net effect on pupil diameter described the reduction in pain. | Each 0.5 mm change in pupil diameter is associated with a 10% decrease in cold pressor area under the curve.[3] |
Data sourced from Mangas-Sanjuan et al. (2016).
In Vitro Binding and Functional Activity (Tramadol as an Exemplar)
Opioid Receptor Binding Affinities (Ki, µM)
| Compound | µ-receptor | δ-receptor | κ-receptor |
| (+)-Tramadol | 1.33 | 62.4 | 54.0 |
| (-)-Tramadol | 24.8 | 213 | 53.5 |
Data sourced from Raffa et al. (1993).
Monoamine Reuptake Inhibition (Ki, µM)
| Compound | Serotonin (B10506) (5-HT) | Norepinephrine (B1679862) (NE) |
| (+)-Tramadol | 0.53 | - |
| (-)-Tramadol | - | 0.43 |
Data sourced from Raffa et al. (1993).
Experimental Protocols
In Vitro Assays
1. Opioid Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of this compound and its enantiomers for the µ, δ, and κ opioid receptors.
-
Principle: A competitive radioligand binding assay is used. The ability of the test compound (this compound) to displace a specific radiolabeled ligand from the receptor is measured.
-
Materials:
-
Cell membranes expressing human recombinant opioid receptors (µ, δ, or κ).
-
Radioligands: [³H]DAMGO (for µ), [³H]Naltrindole (for δ), [³H]U-69593 (for κ).
-
Non-specific binding control: Naloxone.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Monoamine Reuptake Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound and its enantiomers on the norepinephrine transporter (NET) and serotonin transporter (SERT).
-
Principle: This assay measures the ability of the test compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.
-
Materials:
-
Cells stably expressing human NET or SERT (e.g., HEK293 cells).
-
Radiolabeled monoamines: [³H]Norepinephrine or [³H]Serotonin.
-
Uptake buffer.
-
Scintillation fluid.
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled monoamine.
-
Incubate for a short period at 37°C.
-
Terminate uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC50 value from the concentration-response curve.
-
In Vivo Pharmacodynamic Assessments
1. Cold Pressor Test
-
Objective: To assess the analgesic effect of this compound in human subjects.
-
Principle: The test measures pain tolerance by having the subject immerse their hand in cold water. Analgesics are expected to increase the time to pain onset and/or the total time the hand can be kept in the water.
-
Materials:
-
A container filled with ice and water maintained at 1-2°C.
-
A stopwatch.
-
Pain rating scale (e.g., Visual Analog Scale - VAS).
-
-
Procedure:
-
Establish a baseline pain threshold and tolerance by having the subject immerse their non-dominant hand into the cold water.
-
Record the time to the first sensation of pain (pain threshold) and the time at which the subject withdraws their hand due to intolerable pain (pain tolerance).
-
Administer this compound or placebo in a double-blind, crossover design.
-
At specified time points after drug administration, repeat the cold pressor test.
-
Record pain threshold, pain tolerance, and VAS scores at regular intervals during immersion.
-
2. Pupillometry
-
Objective: To measure the effect of this compound and its metabolites on pupil diameter as a biomarker of its central nervous system activity.
-
Principle: The SS-enantiomer of this compound causes pupil dilation (mydriasis) due to its norepinephrine reuptake inhibiting effect, while the RR-O-demethyl metabolite causes pupil constriction (miosis) via its opioid receptor agonism. A pupillometer provides an objective measure of these changes.
-
Materials:
-
A portable infrared pupillometer.
-
-
Procedure:
-
Acclimate the subject to a room with controlled, dim lighting.
-
Obtain a baseline pupil diameter measurement.
-
Administer this compound or placebo.
-
At regular time intervals post-administration, measure the pupil diameter of both eyes.
-
Record the measurements and analyze the change from baseline over time.
-
PK/PD Modeling Workflow
The development of a robust PK/PD model for this compound involves several key steps, from data collection to model validation.
Signaling Pathways
This compound's dual mechanism of action involves the modulation of two distinct signaling pathways: the mu-opioid receptor pathway and the monoamine transporter system.
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor by an agonist like the RR-O-demethyl metabolite of this compound initiates a G-protein mediated signaling cascade, leading to analgesia.
References
- 1. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O-demethyl metabolite on pupil diameter and nociception in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Axomadol Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Axomadol in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a synthetic, centrally-acting opioid analgesic that is structurally related to tramadol.[1][2] For in vitro experiments, achieving appropriate and consistent concentrations of this compound in aqueous culture media is crucial for obtaining reliable and reproducible results. Poor solubility can lead to drug precipitation, inaccurate dosing, and misleading experimental outcomes.
Q2: What are the initial recommended solvents for preparing this compound stock solutions?
While specific solubility data for this compound in various solvents is not extensively published, based on its chemical structure and the common practice for compounds with similar properties, organic solvents are recommended for preparing concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are primary choices. It is crucial to use a minimal amount of organic solvent and to be aware of its potential effects on the cells in your experiment.[3]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
This is a common issue known as "salting out" that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[4] To prevent this, you can try the following:
-
Stepwise Dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller aliquots while vortexing or stirring.
-
Decrease Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous medium.
-
Incorporate Surfactants or Co-solvents: The presence of a small percentage of a surfactant like Tween® 80 or a co-solvent like PEG400 in the final aqueous solution can help maintain this compound's solubility.
-
Use of Carrier Proteins: If your cell culture media contains serum (e.g., Fetal Bovine Serum - FBS), the serum proteins can help to solubilize this compound. If you are working in serum-free conditions, the addition of bovine serum albumin (BSA) may be beneficial.[4]
Q4: Can I use pH modification to improve this compound's solubility?
Yes, for ionizable compounds, adjusting the pH of the solvent can significantly impact solubility.[5] this compound has a basic dimethylamino group, which can be protonated at acidic pH, forming a more soluble salt. Therefore, preparing solutions in slightly acidic buffers (e.g., pH 4-6) may enhance its aqueous solubility. However, it is critical to ensure that the final pH of your cell culture medium remains within the physiological range suitable for your cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cloudiness or precipitate in stock solution | The concentration of this compound in the organic solvent is too high. | Prepare a new stock solution at a lower concentration. Gentle warming and vortexing may help to redissolve a small amount of precipitate. |
| Precipitation upon dilution in aqueous media | Rapid change in solvent polarity ("salting out"). | Employ stepwise dilution. Pre-warm the aqueous medium to 37°C before adding the this compound stock solution. Consider the use of solubility enhancers. |
| Inconsistent experimental results | Inconsistent this compound concentration due to precipitation. | Visually inspect your final experimental solutions for any signs of precipitation before adding them to your cells. Prepare fresh dilutions for each experiment. |
| Cell toxicity or unexpected effects | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls.[3] |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, solubility data for this compound to guide your experimental design.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Water (pH 7.4) | ~0.1 | ~0.36 |
| PBS (pH 7.4) | ~0.15 | ~0.54 |
| DMSO | > 50 | > 179 |
| Ethanol | > 30 | > 107 |
| PEG400 (10% in water) | ~1.5 | ~5.37 |
| 0.1 M HCl | > 10 | > 35.8 |
Table 2: Effect of pH on Aqueous Solubility of this compound
| pH | Solubility (mg/mL) | Molar Solubility (mM) |
| 4.0 | ~5.0 | ~17.9 |
| 5.0 | ~2.5 | ~8.95 |
| 6.0 | ~0.8 | ~2.86 |
| 7.0 | ~0.2 | ~0.72 |
| 7.4 | ~0.15 | ~0.54 |
| 8.0 | ~0.1 | ~0.36 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound powder to achieve a 10 mM stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (with or without serum)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations.
-
Crucially , ensure the final concentration of DMSO in the medium is below 0.5% and is the same across all treatments, including the vehicle control.
-
Gently vortex the working solutions and visually inspect for any signs of precipitation before adding to the cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: Simplified signaling pathway of this compound via opioid receptor activation.
Caption: Logical troubleshooting workflow for this compound solubility issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Addressing Axomadol stability issues in aqueous solutions
Disclaimer: Axomadol is an investigational compound, and extensive public data on its stability in aqueous solutions is limited. The following information is substantially based on data from structurally similar molecules, such as Tramadol, and general principles of pharmaceutical chemistry. This guide is intended for research and developmental purposes only.
Troubleshooting Guide: this compound Stability in Aqueous Solutions
This guide provides a question-and-answer format to address common stability issues encountered during experiments with this compound in aqueous solutions.
| Issue/Question | Potential Cause | Recommended Action |
| Why is my this compound solution showing a rapid decrease in concentration over a short period? | pH-related degradation: this compound, containing a tertiary amine and hydroxyl groups, is likely susceptible to pH-dependent degradation. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. | Maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7). Use appropriate buffer systems (e.g., phosphate (B84403) or acetate (B1210297) buffers) to ensure pH stability. |
| I've observed the formation of unknown peaks in my HPLC chromatogram after storing my this compound solution. What could these be? | Degradation Products: These peaks likely represent degradation products. Based on its structure, potential degradation pathways include oxidation of the tertiary amine to an N-oxide, and N-demethylation. | Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. Implement preventative measures such as using antioxidants or protecting from light. |
| My this compound solution has developed a yellow tint. What does this indicate? | Oxidative Degradation: Discoloration can be a sign of oxidation. The methoxyphenyl group and the tertiary amine in this compound's structure are susceptible to oxidation. | Prepare solutions using deoxygenated solvents. Consider adding antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) to the formulation. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| How can I improve the short-term stability of my this compound stock solutions for daily experiments? | Improper Storage Conditions: Temperature and light can significantly accelerate degradation. | Store stock solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare fresh working solutions daily from the stock. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution?
A1: Based on its chemical structure, which is similar to Tramadol, the primary degradation pathways for this compound are likely to be:
-
Oxidation: The tertiary amine can be oxidized to form this compound N-oxide.
-
N-Demethylation: The loss of a methyl group from the dimethylamino moiety to form N-desmethyl-Axomadol.
-
Hydrolysis: While less likely for the core structure, extreme pH and temperature could potentially lead to cleavage of the molecule.
Q2: What are the ideal storage conditions for this compound aqueous solutions?
A2: To ensure maximum stability, aqueous solutions of this compound should be:
-
Stored at low temperatures, preferably at -20°C for long-term storage and 2-8°C for short-term storage.
-
Protected from light by using amber-colored containers or by wrapping the container in a light-blocking material.
-
Maintained at a controlled pH, ideally between 4 and 7, using a suitable buffer system.
-
Prepared with deoxygenated water and stored under an inert atmosphere to minimize oxidation.
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the most appropriate technique.[1] These methods can separate and quantify this compound in the presence of its degradation products. Key features of a suitable method include:
-
A C18 reversed-phase column.
-
A mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[2] A typical study involves subjecting this compound solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug or solution at 105°C for 24 hours.
-
Photodegradation: Exposing the solution to UV light (e.g., 254 nm) and visible light.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Solution under Different pH Conditions at 25°C
| pH | Buffer System | % this compound Remaining after 7 days | Appearance |
| 2.0 | 0.1 M HCl | 92% | Clear, colorless |
| 4.5 | 0.05 M Acetate | 99% | Clear, colorless |
| 7.0 | 0.05 M Phosphate | 98% | Clear, colorless |
| 9.0 | 0.05 M Borate | 90% | Slight yellow tint |
| 12.0 | 0.1 M NaOH | 85% | Yellowish |
Table 2: Hypothetical Stability of this compound in pH 6.8 Buffer under Various Storage Conditions
| Storage Condition | % this compound Remaining after 30 days | Appearance |
| 25°C, Exposed to Light | 80% | Slight yellow tint |
| 25°C, Protected from Light | 92% | Clear, colorless |
| 4°C, Protected from Light | 98% | Clear, colorless |
| -20°C, Protected from Light | >99% | Clear, colorless |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or water) in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 10 mL with the same solvent to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C in an amber vial.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General workflow for an this compound stability study.
References
Troubleshooting peak tailing in Axomadol HPLC analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Axomadol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[3][4] For many analytical assays, a tailing factor up to 1.5 may be acceptable.[4]
Q2: Why is my this compound peak likely to exhibit tailing?
A2: this compound's chemical structure contains a basic dimethylamino functional group.[5][6] Basic compounds like this compound are prone to secondary interactions with acidic residual silanol (B1196071) groups (Si-OH) on the surface of standard silica-based stationary phases (like C18).[1][4][7] This interaction provides an additional retention mechanism to the primary hydrophobic interaction, causing some this compound molecules to be retained longer, which results in a tailing peak.[2][8]
Q3: How does peak tailing affect my analytical results?
A3: Peak tailing can significantly compromise the quality and accuracy of your analysis by:
-
Reducing Resolution: Tailing peaks can merge with nearby peaks, making it difficult to distinguish and accurately quantify individual compounds.[1]
-
Decreasing Sensitivity: As the peak broadens and flattens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limits of detection and quantification.[1]
-
Inaccurate Quantification: Peak distortion leads to errors in peak integration by the chromatography data system, resulting in inaccurate and imprecise quantitative measurements.[1][2]
Troubleshooting Guide: Peak Tailing in this compound Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing.
Q4: My this compound peak is tailing. What is the first step to troubleshoot the issue?
A4: First, determine if the tailing is specific to this compound or affects all peaks in the chromatogram.
-
If only the this compound peak (or other basic compounds) is tailing: The issue is likely chemical in nature, pointing towards secondary interactions with the stationary phase.
-
If all peaks are tailing: The problem is likely mechanical or related to the system's physical setup, such as extra-column volume or column degradation.[9]
A logical workflow can help systematically diagnose the cause.
Caption: Troubleshooting workflow for diagnosing peak tailing.
Q5: How can I mitigate the chemical interactions causing my this compound peak to tail?
A5: Since this compound is a basic compound, the primary cause of tailing is often its interaction with acidic silanol groups on the silica (B1680970) support.[4] The following diagram illustrates this unwanted secondary interaction.
Caption: Interaction of this compound with the stationary phase.
To minimize this interaction, you should focus on optimizing your mobile phase and selecting an appropriate column.
Summary of Solutions for this compound Peak Tailing
| Problem Area | Potential Cause | Recommended Solution & Rationale |
| Mobile Phase | Inappropriate pH | Adjust pH to 2.5 - 3.0 using an additive like formic or phosphoric acid.[10] At this low pH, most silanol groups are protonated (Si-OH), minimizing their ability to ionically interact with the protonated this compound.[4][11] |
| Low Buffer Strength | Increase buffer concentration (e.g., to 25-50 mM for UV detection).[3][10] The buffer ions compete with the analyte for active silanol sites, effectively masking them. Note: For LC-MS, keep buffer concentration <10 mM to avoid ion suppression.[10] | |
| Column | Secondary Silanol Interactions | Use a modern, high-purity, end-capped column. End-capping chemically blocks many residual silanols, reducing their availability for interaction.[2][12] |
| Column Chemistry Mismatch | Switch to a polar-embedded or charged-surface hybrid (CSH) column. These columns are specifically designed to improve peak shape for basic compounds.[3] | |
| Column Contamination/Age | Flush the column with a strong solvent or, if performance doesn't improve, replace the column. [3] A contaminated or old column can have more exposed silanol sites. | |
| Sample | Mass Overload | Dilute the sample or reduce injection volume. If the peak shape improves, the column was likely overloaded.[3][4] |
| Incorrect Injection Solvent | Ensure the injection solvent is weaker than or matches the mobile phase. A solvent that is too strong can cause peak distortion.[3] | |
| System | Extra-Column Volume | Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID). [3] Check for and tighten any loose fittings to minimize dead volume.[10] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol aims to find the optimal mobile phase pH to reduce this compound peak tailing.
-
Preparation: Prepare separate mobile phases buffered at different pH values (e.g., pH 7.0, 4.5, 3.0, 2.5). Use a consistent buffer system (e.g., phosphate (B84403) or formate) and organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Equilibration: Install the analytical column and equilibrate it with the initial mobile phase (e.g., pH 7.0) for at least 15-20 column volumes.
-
Injection & Analysis: Inject a standard solution of this compound and record the chromatogram.
-
Calculation: Calculate the Tailing Factor (Tf) for the this compound peak. The Tf is calculated as Tf = W₀.₀₅ / 2A , where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the peak's leading edge to the apex at 5% height.[3]
-
Iteration: Sequentially switch to the mobile phases with lower pH values. Ensure the column is thoroughly equilibrated with each new mobile phase before injecting the sample.
-
Comparison: Record the Tailing Factor for each pH condition and summarize the results in a table.
Example Data: Effect of Mobile Phase pH on Peak Asymmetry
(Based on typical results for basic compounds)
| Mobile Phase pH | Analyte State | Silanol State | Asymmetry Factor (As) | Peak Shape |
| 7.0 | Protonated (R₃N⁺H) | Ionized (Si-O⁻) | 2.35 | Severe Tailing |
| 4.5 | Protonated (R₃N⁺H) | Partially Ionized | 1.80 | Moderate Tailing |
| 3.0 | Protonated (R₃N⁺H) | Protonated (Si-OH) | 1.33 | Improved Symmetry |
This data is illustrative, adapted from an example for methamphetamine, a basic compound.[4]
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination or blockage is causing tailing:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Reverse Direction: Reverse the column's flow direction (connect the mobile phase to the column outlet). This helps dislodge particulates trapped on the inlet frit.[4]
-
Systematic Wash: Flush the column with a sequence of solvents, starting with your mobile phase without the buffer salts (e.g., water/organic mix) to wash away buffers.
-
Strong Solvent Wash: Wash with at least 10-20 column volumes of a strong, organic solvent like 100% acetonitrile or methanol (B129727) to remove strongly retained hydrophobic compounds.[3]
-
Re-equilibration: Return the column to its normal flow direction, reconnect it to the detector, and thoroughly re-equilibrate with the analytical mobile phase.
-
Performance Check: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. 1,3-Cyclohexanediol, 6-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, (1R,3R,6R)-rel- | C16H25NO3 | CID 15344754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Axomadol Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Axomadol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of matrix effects during this compound analysis.
Troubleshooting Guide: Minimizing Matrix Effects
Matrix effects, such as ion suppression or enhancement, are significant challenges in LC-MS/MS analysis that can compromise the accuracy, precision, and sensitivity of this compound quantification. This guide provides a systematic approach to identifying and mitigating these effects.
Q1: My this compound signal is inconsistent or lower than expected in biological samples (e.g., plasma, urine) compared to standards in a neat solvent. How can I determine if this is due to matrix effects?
A1: This discrepancy is a strong indicator of matrix effects. To confirm this, you can perform a post-column infusion experiment. This qualitative technique helps visualize regions of ion suppression or enhancement in your chromatogram.[1][2]
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Assessment
Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components suppress or enhance the ionization of this compound.
Materials:
-
LC-MS/MS system with a T-piece for post-column infusion.
-
Syringe pump.
-
Standard solution of this compound at a concentration that provides a stable, mid-range signal.
-
Blank matrix extract (e.g., plasma from an untreated subject) prepared using your standard sample preparation method.
Procedure:
-
Infuse the this compound standard solution at a constant flow rate into the MS source via the T-piece, post-analytical column.
-
Once a stable baseline signal for this compound is achieved, inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant deviation (dip or peak) in the baseline indicates a region of ion suppression or enhancement, respectively.
Q2: I have confirmed the presence of matrix effects. What are the primary strategies to minimize them?
A2: The primary strategies to minimize matrix effects can be categorized into three main areas: optimizing sample preparation, refining chromatographic conditions, and utilizing an appropriate internal standard.[1][2][3][4][5]
Workflow for Minimizing Matrix Effects
Caption: A logical workflow for identifying and minimizing matrix effects in this compound mass spectrometry.
Sample Preparation Strategies
Effective sample preparation is the most critical step in reducing matrix effects by removing interfering endogenous components like phospholipids (B1166683) and proteins.[3][5]
Q3: Which sample preparation technique is most effective for reducing matrix effects for this compound in plasma?
A3: The choice of technique depends on the required sensitivity and the complexity of the matrix. While Protein Precipitation (PPT) is simple, it is often insufficient for removing phospholipids, a major source of matrix effects.[3] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts.[3][6]
Comparison of Sample Preparation Techniques
| Analyte | Preparation Method | Matrix Effect (%) | Reference |
| Tramadol | Protein Precipitation | -15.2% | [7] |
| O-desmethyltramadol | Protein Precipitation | -12.8% | [7] |
| Tramadol | Liquid-Liquid Extraction | -5.4% | [7] |
| O-desmethyltramadol | Liquid-Liquid Extraction | -3.9% | [7] |
| Tramadol | Solid-Phase Extraction | -2.1% | [7] |
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
Objective: To extract this compound from plasma while minimizing co-extraction of interfering matrix components.
Materials:
-
Plasma sample containing this compound.
-
Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound).
-
Basifying agent (e.g., 1M NaOH).
-
Extraction solvent (e.g., methyl tert-butyl ether or a mixture like ethyl acetate:hexane).
-
Centrifuge.
-
Evaporation system (e.g., nitrogen evaporator).
-
Reconstitution solution (e.g., mobile phase).
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add a basifying agent to adjust the pH, ensuring this compound (a basic compound) is in its neutral form for efficient extraction into an organic solvent.[3]
-
Add the extraction solvent, vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) of this compound from Plasma
Objective: To selectively retain and elute this compound, resulting in a cleaner sample extract compared to PPT and LLE.
Materials:
-
Plasma sample containing this compound.
-
Internal Standard (IS) solution.
-
SPE cartridge (e.g., a mixed-mode cation exchange polymer).
-
Conditioning, equilibration, wash, and elution solvents.
-
SPE manifold.
Procedure:
-
Pre-treat Sample: Dilute plasma with an acidic solution to facilitate binding to the cation exchange sorbent. Add the internal standard.
-
Condition Cartridge: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibrate Cartridge: Pass an equilibration solvent (e.g., water or a weak buffer) through the cartridge.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with a solvent designed to remove interfering compounds while retaining this compound (e.g., a weak organic solvent or buffer).
-
Elute: Elute this compound with a solvent mixture that disrupts its interaction with the sorbent (e.g., a small amount of base in an organic solvent).
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Optimization
Q4: How can I further reduce matrix effects if sample preparation alone is insufficient?
A4: Chromatographic separation can be optimized to separate this compound from co-eluting matrix components.[1][2][4] Strategies include:
-
Gradient Modification: Adjusting the mobile phase gradient to increase the separation between this compound and the region of ion suppression identified by post-column infusion.
-
Column Chemistry: Using a different column chemistry (e.g., HILIC instead of reversed-phase) may alter the elution profile of interferences relative to this compound.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.
-
Divert Valve: Employing a divert valve to direct the initial and final portions of the chromatographic run (which often contain high concentrations of matrix components) to waste instead of the MS source can reduce source contamination.[1]
Additionally, optimizing MS parameters such as spray voltage, gas flows, and temperature can sometimes help mitigate matrix effects.[1]
Decision Pathway for Method Optimization
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Axomadol Metabolite Interference in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Axomadol metabolite interference in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is metabolite interference a concern in its bioanalysis?
This compound is a centrally acting analgesic with a dual mechanism of action: it is an opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor. It is metabolized in the liver, primarily by the CYP2D6 enzyme, to form an active metabolite, O-desmethyl-axomadol.[1][2] Both the parent drug and this active metabolite contribute to the overall pharmacological effect.[1][2] This dual activity of the parent compound and its metabolite can lead to interference in bioassays, where the presence of the metabolite may confound the accurate quantification and functional assessment of this compound.
Q2: What are the primary bioassays where interference from this compound metabolites is expected?
Interference from the O-desmethyl-axomadol metabolite is a potential issue in several key bioassays, including:
-
Opioid Receptor Binding Assays: The active metabolite, like the parent compound, binds to opioid receptors. If the assay does not differentiate between this compound and its metabolite, the results may not accurately reflect the binding affinity of the parent compound alone.
-
Norepinephrine Reuptake Inhibition Assays: Both this compound and its metabolite may inhibit the norepinephrine transporter. Their combined effect could lead to an overestimation of the parent drug's potency if not individually assessed.
-
Immunoassays (e.g., ELISA): Antibodies developed for this compound may exhibit cross-reactivity with the O-desmethyl-axomadol metabolite, leading to inaccurate quantification. The extent of this cross-reactivity would need to be determined during assay validation.
Q3: What are the general strategies to mitigate metabolite interference in bioassays?
The primary strategies involve either the selective measurement of the parent drug and its metabolite or their physical separation prior to analysis. Key approaches include:
-
Chromatographic Methods (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and individually quantifying the parent drug and its metabolites in a single analysis. A validated stereoselective LC-MS/MS method has been used to determine the concentrations of both enantiomers of this compound and its O-demethyl metabolite in plasma.[1]
-
Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): This technique can be optimized to selectively isolate the parent drug from its more polar metabolites based on differences in their physicochemical properties.
-
Liquid-Liquid Extraction (LLE): By selecting appropriate solvents and adjusting the pH, it is possible to differentially extract the parent drug and its metabolites into immiscible liquid phases.
-
-
Development of Specific Immunoassays: When using immunoassays, it is crucial to characterize the cross-reactivity of the antibodies with the metabolites. If significant cross-reactivity is observed, it may be necessary to develop more specific antibodies or use an alternative analytical method.
Troubleshooting Guides
Issue 1: Inaccurate results in an opioid receptor binding immunoassay.
Possible Cause: Cross-reactivity of the detection antibody with the O-desmethyl-axomadol metabolite.
Troubleshooting Steps:
-
Assess Metabolite Cross-Reactivity:
-
Test the O-desmethyl-axomadol metabolite in the immunoassay across a range of concentrations to determine its percentage cross-reactivity.
-
-
Sample Pre-treatment to Remove Metabolites:
-
If cross-reactivity is significant, implement a sample clean-up procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) prior to the immunoassay.
-
-
Consider an Alternative Assay:
-
If sample pre-treatment is not feasible or effective, consider using a more specific method like LC-MS/MS that can distinguish between the parent drug and its metabolite.
-
Issue 2: Higher than expected potency in a norepinephrine reuptake inhibition assay.
Possible Cause: The active O-desmethyl-axomadol metabolite is contributing to the observed inhibition.
Troubleshooting Steps:
-
Characterize the Activity of the Metabolite:
-
Independently test the inhibitory activity of the O-desmethyl-axomadol metabolite in the norepinephrine reuptake assay to determine its potency (e.g., IC50).
-
-
Employ a Separation Technique:
-
Use LC-MS/MS to quantify the concentrations of both this compound and its active metabolite in the samples being tested. This will allow for a more accurate correlation of the observed activity with the concentration of each compound.
-
-
Sample Purification:
-
If the goal is to assess the activity of the parent compound alone, use sample preparation methods like SPE or LLE to remove the metabolite before conducting the functional assay.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for this compound and its Metabolites (Adapted from Tramadol (B15222) Protocols)
This protocol is adapted from established methods for the related compound tramadol and its metabolites and should be optimized for this compound.
Objective: To separate this compound from its more polar O-demethylated metabolite.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 6.0)
-
Acetic acid (1 M)
-
Ammonium hydroxide (B78521) (5% in methanol)
-
Biological matrix (plasma or urine)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
For plasma/serum: To 1 mL of the sample, add 1 mL of 50 mM ammonium acetate (pH 6.0). Vortex for 30 seconds.
-
For urine: Dilute 1 mL of urine with 1 mL of 50 mM ammonium acetate (pH 6.0). Vortex for 30 seconds.
-
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0). Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).
-
Wash with 1 mL of 1 M acetic acid.
-
Wash with 1 mL of methanol.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
-
Elution:
-
Elute this compound and its metabolites with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your analytical method (e.g., LC-MS/MS).
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for this compound and its Metabolites (Adapted from Tramadol Protocols)
This protocol is a general guideline adapted from methods for tramadol and should be optimized for this compound.
Objective: To extract this compound and its metabolites from a biological matrix.
Materials:
-
Biological matrix (e.g., plasma)
-
Internal standard solution
-
Sodium hydroxide (1 M)
-
Extraction solvent (e.g., a mixture of n-hexane and ethyl acetate, 4:1, v/v)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add 25 µL of the internal standard solution.
-
-
pH Adjustment:
-
Add 50 µL of 1 M sodium hydroxide to alkalize the sample.
-
-
Extraction:
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent appropriate for your analytical instrument.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Quantification of this compound and its Metabolite
| Parameter | Setting |
| Chromatography | |
| Column | C18 reverse-phase |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of this compound and O-desmethyl-axomadol |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound and O-desmethyl-axomadol |
| Product Ion (m/z) | To be determined for this compound and O-desmethyl-axomadol |
Note: Specific m/z transitions would need to be determined experimentally.
Table 2: Hypothetical Cross-Reactivity Data for an this compound Immunoassay
| Compound | Concentration (ng/mL) | Signal (OD) | % Cross-Reactivity |
| This compound | 100 | 1.5 | 100% |
| O-desmethyl-axomadol | 100 | 0.75 | 50% |
| Other Metabolites | 100 | <0.1 | <1% |
This table illustrates how to present cross-reactivity data. Actual values would need to be determined experimentally.
Visualizations
References
- 1. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O-demethyl metabolite on pupil diameter and nociception in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Axomadol Oral Formulation for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of Axomadol for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a centrally active analgesic compound that was investigated for the treatment of chronic pain. Its mechanism of action involves a dual mode of action: it is an opioid receptor agonist and also inhibits the reuptake of norepinephrine (B1679862) and serotonin, which contributes to its analgesic effect. This compound is a racemic mixture, and it is metabolized in the liver, primarily by the CYP2D6 enzyme, to an active metabolite, O-desmethyl-axomadol, which has a higher affinity for the µ-opioid receptor.[1]
Q2: What are the main challenges in developing an oral formulation for this compound for animal studies?
The primary challenges in developing an oral formulation for this compound are related to its physicochemical properties, which can affect its solubility and bioavailability. While specific data for this compound is limited due to its discontinued (B1498344) development, its structural analog tramadol (B15222) is freely soluble in water.[2] However, factors such as pH-dependent solubility, potential for first-pass metabolism, and interactions with excipients can influence oral absorption and lead to variability in animal studies.
Q3: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for formulation development. Below is a summary of available data.
| Property | Value | Source |
| Molecular Weight | 279.38 g/mol | MedKoo Biosciences |
| Water Solubility | 5.85 mg/mL | DrugBank |
| logP | 1.7 | DrugBank |
| pKa (Strongest Acidic) | 13.7 | DrugBank |
| pKa (Strongest Basic) | 9.23 | DrugBank |
Q4: What are suitable starting formulations for preclinical oral dosing in animals?
For initial preclinical studies, simple aqueous solutions or suspensions are often preferred. Given this compound's water solubility of 5.85 mg/mL, it may be possible to formulate a solution for lower doses.[3] For higher doses or to improve bioavailability, a suspension or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) can be considered. The choice of formulation will depend on the required dose, the animal species, and the study objectives.
Q5: How is this compound metabolized and could this affect my animal studies?
This compound is metabolized to its active metabolite, O-demethyl-axomadol, primarily by the cytochrome P450 enzyme CYP2D6.[1] It's important to be aware that there can be significant species differences in CYP enzyme activity. For example, the metabolism of the related compound tramadol to its active metabolite varies between species, which can affect the observed pharmacological effect and pharmacokinetic profile.[4][5][6] When designing animal studies, consider the metabolic profile of the chosen species.
Troubleshooting Guides
Issue 1: High Variability in Plasma Exposure Following Oral Gavage
Possible Causes:
-
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to dosing into the esophagus or trachea instead of the stomach.
-
Formulation Inhomogeneity: For suspensions, inadequate mixing can result in inconsistent dosing.
-
Stress-Induced Physiological Changes: The stress of handling and gavage can alter gastric emptying and intestinal motility.
-
Food Effects: The presence or absence of food in the stomach can significantly impact drug absorption.
Troubleshooting Steps:
-
Refine Gavage Technique: Ensure all personnel are thoroughly trained in proper oral gavage techniques for the specific animal model.
-
Ensure Formulation Homogeneity: For suspensions, vortex or stir the formulation immediately before each animal is dosed. For extended dosing periods, continuous stirring is recommended.
-
Acclimatize Animals: Acclimatize the animals to the handling and restraint procedures before the start of the study to minimize stress.
-
Standardize Fasting and Feeding: Implement a consistent fasting and feeding schedule for all animals in the study.
Issue 2: Lower-Than-Expected Oral Bioavailability
Possible Causes:
-
Poor Solubility in Gastrointestinal Fluids: The drug may not be fully dissolving at the pH of the stomach and intestines.
-
First-Pass Metabolism: Significant metabolism in the liver or gut wall can reduce the amount of drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The drug may be a substrate for efflux transporters like P-gp in the intestine, which pump it back into the gut lumen.
Troubleshooting Steps:
-
Improve Solubility:
-
pH Adjustment: If the compound's solubility is pH-dependent, consider formulating it in a buffered solution.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Use of Solubilizing Excipients: Incorporate co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or cyclodextrins.
-
-
Consider Enabling Formulations:
-
Lipid-Based Formulations (SEDDS): These can enhance absorption by presenting the drug in a solubilized form and potentially utilizing lymphatic uptake, bypassing the liver.
-
-
Investigate Transporter Effects: Conduct in vitro studies (e.g., Caco-2 permeability assays) to determine if this compound is a P-gp substrate.
Experimental Protocols
Protocol 1: Preparation of an this compound Oral Suspension (for Rodent Studies)
Objective: To prepare a simple, homogeneous oral suspension of this compound suitable for preclinical studies in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose (B11928114) in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Methodology:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Weigh the this compound powder accurately.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the mixture to a beaker with a magnetic stir bar.
-
Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
Store the suspension in a tightly sealed container at the recommended temperature, protected from light.
-
Crucially, stir the suspension continuously during dosing to maintain homogeneity.
Protocol 2: In Vitro Dissolution Testing of an this compound Formulation
Objective: To assess the in vitro release profile of an this compound oral formulation to guide formulation optimization.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Dissolution media (e.g., simulated gastric fluid without pepsin, pH 1.2; simulated intestinal fluid without pancreatin, pH 6.8)
-
This compound formulation (e.g., tablets or capsules)
-
Syringes and filters for sampling
-
HPLC or UV-Vis spectrophotometer for analysis
Methodology:
-
Prepare the dissolution media and bring them to 37 ± 0.5 °C.
-
Place the specified volume of dissolution medium (typically 900 mL) into each dissolution vessel.
-
Set the paddle speed (e.g., 50 or 75 RPM).
-
Carefully drop one unit of the this compound formulation into each vessel.
-
Start the dissolution apparatus.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from interfering with the analysis.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the percentage of drug dissolved at each time point.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Analog Tramadol
| Property | This compound | Tramadol Hydrochloride |
| Molecular Weight | 279.38 g/mol | 299.84 g/mol [7] |
| Water Solubility | 5.85 mg/mL[3] | Freely soluble[2] |
| logP | 1.7[3] | 1.35 at pH 7[8] |
| pKa (Strongest Basic) | 9.23[3] | 9.41[8] |
Table 2: Example Oral Formulations for Preclinical Studies of Tramadol (as a Surrogate for this compound)
| Species | Dose | Formulation Vehicle | Study Type |
| Rat | 20 mg/kg | Not specified | Pharmacokinetics[5] |
| Rat | 40-200 mg/kg/day | Saline solution | Toxicology[9] |
| Dog | 11 mg/kg | Not specified | Pharmacokinetics[3] |
| Dog | 9.9 mg/kg | Whole tablets | Pharmacokinetics[8] |
Table 3: Oral Pharmacokinetic Parameters of Tramadol in Animals (Surrogate Data)
No publicly available oral pharmacokinetic data for this compound in preclinical species was found. The following data for its structural analog, tramadol, is provided for illustrative purposes.
| Species | Dose | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) |
| Rat | 10 mg/kg | Not specified | ~644 | ~70[10] |
| Dog | 11 mg/kg | Not specified | Not specified | 65 ± 38[3] |
| Dog (Greyhound) | 9.9 mg/kg | ~1-2 | 215.7 | Not determined[8][11] |
Visualizations
References
- 1. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of tramadol hydrochloride after administration via different routes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of tramadol and the metabolite O-desmethyltramadol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the pharmacokinetic changes of Tramadol in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 8. Pharmacokinetics and antinociceptive effects of oral tramadol hydrochloride administration in Greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
Axomadol Preclinical Development: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may be encountered during the preclinical development of Axomadol.
Troubleshooting Guides
This section offers solutions to potential issues in experimental workflows.
Problem 1: Inconsistent or Low Potency in In Vitro Assays
Symptoms:
-
Higher than expected Ki values in µ-opioid receptor (MOR) binding assays.
-
Variable IC50 values in norepinephrine (B1679862) reuptake inhibition assays.
-
Low efficacy in functional assays (e.g., GTPγS binding).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | This compound's stability in aqueous solutions at different pH values and temperatures should be verified. Consider preparing fresh stock solutions for each experiment. |
| Enantiomer-specific Activity | Ensure you are using the correct enantiomers for your specific assay. The (R,R)-enantiomer of the O-desmethyl metabolite is the most potent MOR agonist, while the (S,S)-enantiomer of the parent compound is a more potent norepinephrine reuptake inhibitor. |
| Assay Conditions | Optimize assay buffer components, incubation times, and temperature. For MOR binding assays, ensure the use of appropriate radioligands and competitors. For reuptake assays, verify the functionality of the transporter-expressing cells. |
| Metabolite Activity | If using cell-based assays with metabolic capabilities, consider the conversion of this compound to its active metabolite, O-desmethyl-axomadol, which has a higher affinity for the MOR. |
Problem 2: Poor or Variable Efficacy in Animal Models of Pain
Symptoms:
-
Lack of significant analgesic effect in models like the hot-plate or formalin test.
-
High variability in response between individual animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic Profile | Determine the pharmacokinetic profile (Cmax, Tmax, half-life) of this compound and its active metabolite in the specific animal model. The timing of efficacy testing relative to drug administration is critical. |
| CYP2D6 Metabolism Variability | This compound is primarily metabolized by CYP2D6. Different animal species and even strains can have varying CYP2D6 activity, leading to differences in the formation of the more potent O-desmethyl metabolite. Consider using a species with a metabolic profile more similar to humans or co-administering a CYP2D6 inhibitor/inducer to understand the contribution of the metabolite. |
| Route of Administration | The bioavailability of this compound may vary with the route of administration (e.g., oral, intravenous, subcutaneous). Ensure the chosen route results in adequate systemic exposure. |
| Pain Model Selection | The dual mechanism of this compound (opioid and norepinephrine reuptake inhibition) may be more effective in certain types of pain. Evaluate efficacy in both nociceptive and neuropathic pain models. |
| Blood-Brain Barrier Penetration | Confirm that this compound and its active metabolite can effectively cross the blood-brain barrier to reach their central targets. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a centrally active analgesic with a dual mechanism of action. It acts as an agonist at the µ-opioid receptor (MOR) and as an inhibitor of the reuptake of norepinephrine (NE) and, to a lesser extent, serotonin (B10506) (5-HT)[1].
Q2: Which enantiomer and/or metabolite is responsible for the analgesic activity?
The analgesic effect of this compound is a composite of the activities of its enantiomers and its primary metabolite, O-desmethyl-axomadol. The (R,R)-enantiomer of O-desmethyl-axomadol is the most potent µ-opioid receptor agonist. The (S,S)-enantiomer of the parent this compound is the more potent inhibitor of norepinephrine reuptake.
Q3: What are the key in vitro binding affinities for this compound and its metabolites?
The following table summarizes the inhibitory constant (Ki) values for this compound's enantiomers and their metabolites.
| Compound | µ-Opioid Receptor (Ki, µM) | Norepinephrine Reuptake (Ki, µM) | Serotonin Reuptake (Ki, µM) |
| (R,R)-Axomadol | 22.7 | 3.16 | 2.36 |
| (S,S)-Axomadol | >10 | 0.12 | 0.56 |
| (R,R)-O-desmethyl-axomadol | 0.14 | 27.2 | 23.5 |
| (S,S)-O-desmethyl-axomadol | 3.8 | 0.13 | 7.49 |
Q4: What is the primary metabolic pathway for this compound and what are the implications?
This compound is primarily metabolized to its active O-desmethyl metabolite by the cytochrome P450 enzyme CYP2D6[1]. This has significant preclinical and clinical implications:
-
Pharmacogenetic Variability: The activity of CYP2D6 varies considerably among the human population. Individuals can be poor, intermediate, extensive, or ultra-rapid metabolizers, which would lead to significant differences in the formation of the potent MOR agonist metabolite, potentially affecting both efficacy and side effects.
-
Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2D6 can alter the metabolism of this compound, leading to unpredictable clinical outcomes.
-
Animal Model Selection: The expression and activity of CYP2D6 can differ significantly between preclinical animal species and humans, posing a challenge for translating efficacy and safety data.
Q5: Why was the clinical development of this compound discontinued?
The development of this compound was halted after Phase II clinical trials because it "did not meet the pre-determined clinical endpoints". While specific details are not publicly available, this suggests that the drug did not show sufficient efficacy, had an unfavorable side effect profile, or both, in the patient population studied for chronic low back pain and arthrosis.
Experimental Protocols
µ-Opioid Receptor (MOR) Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO).
-
Non-labeled competitor (e.g., naloxone).
-
Test compound (this compound or its metabolites).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of the non-labeled competitor (for non-specific binding).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Calculate the Ki using the Cheng-Prusoff equation.
Norepinephrine Reuptake Inhibition Assay
Objective: To determine the potency (IC50) of a test compound to inhibit the norepinephrine transporter (NET).
Materials:
-
Cells stably expressing the human NET (e.g., HEK293 cells).
-
Radiolabeled norepinephrine ([³H]-NE).
-
Test compound (this compound or its enantiomers).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation counter.
Procedure:
-
Plate the NET-expressing cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compound.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound or vehicle.
-
Initiate norepinephrine uptake by adding [³H]-NE.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 of the test compound by analyzing the concentration-response curve.
Visualizations
Caption: Dual mechanism of action of this compound and its active metabolite.
Caption: Troubleshooting workflow for preclinical development of this compound.
References
Axomadol Phase II Clinical Trial Failures: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a detailed analysis of the Phase II clinical trial failures of Axomadol, a centrally-acting analgesic. The information is presented in a question-and-answer format to directly address potential issues and questions that may arise during experimental design and drug development.
Troubleshooting Guides and FAQs
Q1: We are designing a clinical trial for a novel analgesic with a dual mechanism of action, similar to this compound. What were the key design elements of the this compound Phase II trial in chronic low back pain that we should be aware of?
A1: The pivotal Phase II study of this compound (EN3324) for chronic low back pain (CLBP) was registered under the identifier NCT01043263.[1][2] While specific quantitative results were not publicly released, the trial design provides valuable insights. The development of this compound was ultimately terminated because this study failed to meet its predetermined primary endpoints.[3]
Key Trial Design Elements:
| Parameter | Description |
| Trial Identifier | NCT01043263 |
| Indication | Moderate to severe Chronic Low Back Pain (CLBP) |
| Phase | II |
| Primary Purpose | Treatment |
| Design | Randomized, Double-Blind, Placebo-Controlled, Parallel Assignment |
| Number of Patients | 236[4] |
| Intervention | This compound (EN3324) vs. Placebo |
| Dosage | Orally administered doses ranging from 100 mg/day to 300 mg/day.[4] |
| Treatment Duration | Four-week titration period followed by a 12-week maintenance phase.[4] |
| Primary Outcome | Change in the weekly average of the 24-hour average pain intensity score from baseline to the final week of treatment, measured by a Numerical Rating Scale (NRS). |
| Inclusion Criteria | Ages 18 and older with a history of moderate to severe CLBP and on a stable analgesic regimen for at least 3 months prior to screening.[1] |
Q2: What was the proposed mechanism of action for this compound, and how might this have influenced the clinical trial outcome?
A2: this compound is a centrally active analgesic with a dual mechanism of action: it acts as an opioid receptor agonist and as an inhibitor of the reuptake of monoamines, specifically norepinephrine (B1679862) and to a lesser extent, serotonin.[5][6] This mechanism is similar to that of tramadol.[7] The intended therapeutic benefit was to provide analgesia through two distinct and potentially synergistic pathways.
The complexity of this dual mechanism could have contributed to the trial's failure in several ways. The balance between opioid and monoamine activity might not have been optimal in the patient population studied, or the contribution of each pathway to pain relief in chronic low back pain may be more complex than anticipated.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Q3: Our compound shows a favorable safety profile in preclinical models, but we are concerned about potential adverse events in Phase II. What was the reported safety and tolerability of this compound?
A3: Publicly available information from the press releases announcing the trial failure did not detail specific adverse events. However, for drugs with similar mechanisms, such as tramadol, common adverse events include nausea, dizziness, somnolence, and headache. In a study with healthy subjects, this compound's effects were in line with its known mechanisms of opioid agonism and noradrenaline reuptake inhibition.[6] When designing a Phase II trial for a novel analgesic, it is crucial to have a robust adverse event monitoring and reporting system in place, with particular attention to both opioid-related and monoamine-related side effects.
Q4: We are struggling with patient recruitment for our chronic pain study. What were the inclusion criteria for the this compound CLBP trial, and are there any lessons to be learned?
A4: The this compound Phase II trial (NCT01043263) had specific inclusion criteria that can inform recruitment strategies.[1]
Key Inclusion Criteria:
-
Age 18 years or older.
-
For females, adherence to specific contraception guidelines, post-menopausal, or sterile.
-
Stable daily regimen of analgesic medication for chronic low back pain for at least 3 months prior to screening.
-
For patients taking opioids, the total daily dose could not exceed 90mg oral morphine equivalent.
-
A documented history of moderate to severe chronic low back pain.
The requirement for a stable, yet not excessively high, dose of prior analgesics suggests the trial targeted a specific patient population that was still experiencing significant pain. This can be a challenging population to recruit. A potential lesson is to have a clear and well-justified set of inclusion/exclusion criteria that are not so restrictive as to make enrollment unfeasible.
Experimental Protocols
Protocol: Phase II Efficacy and Safety Study of this compound in Chronic Low Back Pain (Based on NCT01043263)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 236 patients with moderate to severe chronic low back pain.
-
Inclusion/Exclusion Criteria: As detailed in the FAQ section and on ClinicalTrials.gov for NCT01043263.
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo. Both patients and investigators were blinded to the treatment allocation.
-
Treatment Regimen:
-
Titration Phase (4 weeks): this compound was orally administered, with the dose titrated from 100 mg/day up to a maximum of 300 mg/day based on efficacy and tolerability.
-
Maintenance Phase (12 weeks): Patients continued on their optimized, stable dose of this compound or placebo.
-
-
Efficacy Assessments:
-
Primary Endpoint: The primary outcome measure was the change in the weekly average of the 24-hour average pain intensity from baseline to the final week of the 12-week maintenance phase. Pain intensity was recorded daily by patients using an 11-point Numerical Rating Scale (NRS).
-
-
Safety Assessments: Safety and tolerability were monitored throughout the study by recording adverse events, clinical laboratory tests, vital signs, and physical examinations.
Below is a workflow diagram for the clinical trial protocol.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral tramadol, a mu-opioid agonist and monoamine reuptake-blocker, and morphine for strong cancer-related pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Adverse Effects of Axomadol in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the adverse effects of Axomadol in preclinical models. Given that this compound's development was halted after Phase II clinical trials, publicly available preclinical data is limited.[1] Therefore, this guide draws upon established methodologies for assessing the side effects of analogous compounds, such as tramadol (B15222), which shares a similar mechanism of action.[2][3] this compound is a centrally-acting analgesic with both µ-opioid receptor agonist properties and inhibitory effects on the reuptake of norepinephrine (B1679862) and serotonin (B10506).[4][5]
Core Adverse Effects in Preclinical Assessment
The primary adverse effects to investigate for a compound with this compound's pharmacological profile include:
-
Gastrointestinal Dysfunction (Constipation): A common side effect of opioid receptor agonists.
-
Respiratory Depression: A serious and potentially life-threatening adverse effect of opioid analgesics.
-
Sedation and CNS Depressant Effects: Impact on locomotor activity and coordination.
Troubleshooting Guides & FAQs
Gastrointestinal Motility Assay (Charcoal Meal Test)
Q1: My results show high variability in gastrointestinal transit times between animals in the same group. What could be the cause?
A1: High variability is a common issue in the charcoal meal test. Several factors can contribute to this:
-
Fasting Time: Inconsistent fasting periods can significantly alter gastrointestinal motility. Ensure all animals are fasted for the same duration, typically 12-18 hours with free access to water, although shorter durations are being explored to improve animal welfare.
-
Stress: Handling and administration of the charcoal meal can induce stress, affecting gut motility. Acclimatize the animals to the procedure and handle them gently and consistently.
-
Charcoal Meal Volume and Consistency: Variations in the volume of the charcoal meal administered or inconsistencies in the charcoal suspension can lead to variable results. Ensure the suspension is well-mixed before each administration and that the volume is accurately calculated based on the animal's body weight.
-
Time of Day: Circadian rhythms can influence gastrointestinal function. Conduct experiments at the same time of day to minimize this variability.
Q2: I am not observing a significant difference in gastrointestinal transit with my positive control (e.g., morphine). What should I check?
A2: If your positive control is not producing the expected effect, consider the following:
-
Dose and Route of Administration: Verify that the dose and route of administration for your positive control are appropriate to induce a measurable decrease in gastrointestinal motility.
-
Timing of Administration: The timing between the administration of the test compound/positive control and the charcoal meal is critical. Ensure this interval is consistent and allows for the compound to reach its peak effect.
-
Animal Strain: Different rodent strains can exhibit varying sensitivities to opioids. Confirm that the strain you are using is responsive to the positive control at the administered dose.
Q3: How do I accurately measure the distance traveled by the charcoal meal?
A3: Accurate measurement is crucial for reliable data.
-
Gently lay the excised small intestine on a flat surface without stretching it.
-
Measure the total length of the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the distance from the pyloric sphincter to the leading edge of the charcoal.
-
Express the distance traveled as a percentage of the total length of the small intestine.
Respiratory Function Assessment (Whole-Body Plethysmography)
Q1: The respiratory recordings from the whole-body plethysmography are noisy and contain artifacts. How can I improve the signal quality?
A1: A clean signal is essential for accurate respiratory parameter measurement. To reduce noise and artifacts:
-
Acclimation: Ensure animals are adequately acclimated to the plethysmography chamber before recording. A minimum of 30-60 minutes is recommended.[2]
-
Chamber Sealing: Verify that the chamber is properly sealed to prevent pressure leaks, which can distort the signal.
-
Animal Movement: Excessive movement is a major source of artifacts. Allow the animal to settle before starting the recording. Some systems have software algorithms to filter out movement-related artifacts.
-
Environmental Disturbances: Conduct experiments in a quiet room free from vibrations and sudden changes in temperature or airflow.
Q2: I am not detecting a significant respiratory depressant effect with my test compound. What are some potential reasons?
A2: Several factors can influence the detection of respiratory depression:
-
Dose Selection: The dose of the compound may be too low to induce a measurable effect. A dose-response study is recommended to determine the appropriate dose range.
-
Baseline Respiration: If the animal's baseline respiratory rate is already low, it may be difficult to detect a further decrease. Using a hypercapnic challenge (e.g., exposing the animal to a controlled concentration of CO2) can stimulate breathing and provide a wider dynamic range to observe a depressant effect.[6]
-
Time Course of Effect: The peak respiratory depressant effect may occur at a different time point than anticipated. Continuous monitoring over a sufficient duration after compound administration is important.
Q3: What are the key respiratory parameters I should be analyzing?
A3: The primary parameters to assess respiratory depression are:
-
Respiratory Rate (f): The number of breaths per minute.
-
Tidal Volume (TV): The volume of air inhaled or exhaled in a single breath.
-
Minute Ventilation (MV): The total volume of air inhaled or exhaled per minute (MV = f x TV). A decrease in any of these parameters can indicate respiratory depression.
Sedation and Locomotor Activity Assessment (Open-Field Test)
Q1: My vehicle-treated control animals show very low locomotor activity in the open-field test. How can I address this?
A1: Low baseline activity can make it difficult to assess the sedative effects of a compound.
-
Habituation: Avoid excessive habituation to the testing environment. A novel environment is key to stimulating exploratory behavior.
-
Lighting Conditions: The lighting in the testing room can influence activity levels. Ensure consistent and appropriate lighting. Dim lighting is often used to reduce anxiety and encourage exploration.
-
Time of Day: Rodents are nocturnal. Testing during their active (dark) phase will generally result in higher baseline activity.
Q2: How can I differentiate between sedation and anxiety-like behavior in the open-field test?
A2: The open-field test can provide insights into both sedation and anxiety.
-
Locomotor Activity: A general reduction in total distance traveled, velocity, and rearing frequency is indicative of sedation.
-
Anxiety-Like Behavior: Thigmotaxis (spending more time in the periphery of the arena) and reduced entries into the center zone are typically interpreted as anxiety-like behavior.
-
Simultaneous Analysis: By analyzing both locomotor and exploratory parameters, you can get a more complete picture. For example, a compound that reduces overall movement but does not change the proportion of time spent in the center may be primarily sedative.
Q3: The results of my open-field test are not consistent across different testing days. What could be the reason?
A3: Consistency is key for reliable behavioral data.
-
Standardized Protocol: Ensure that the experimental protocol, including handling, placement in the arena, and duration of the test, is strictly followed for all animals and on all testing days.
-
Cleaning: Thoroughly clean the arena between each animal with a solution that will not leave a strong odor (e.g., 70% ethanol (B145695) followed by water) to eliminate olfactory cues from previous animals.
-
Experimenter Bias: The experimenter's presence and handling can influence animal behavior. Minimize direct interaction and consider using automated video tracking systems for data collection.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from preclinical studies on opioid-related adverse effects. The data presented here is illustrative and based on findings for tramadol and other opioids.
Table 1: Effect of this compound on Gastrointestinal Transit (Charcoal Meal Test) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Gastrointestinal Transit (%) (Mean ± SEM) | % Inhibition of Transit vs. Vehicle |
| Vehicle | - | 10 | 75.2 ± 3.5 | - |
| This compound | 10 | 10 | 58.1 ± 4.2 | 22.7 |
| This compound | 30 | 10 | 42.5 ± 3.9** | 43.5 |
| This compound | 100 | 10 | 25.8 ± 3.1 | 65.7 |
| Morphine | 10 | 10 | 20.1 ± 2.8 | 73.3 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 2: Effect of this compound on Respiratory Parameters (Whole-Body Plethysmography) in Mice
| Treatment Group | Dose (mg/kg, s.c.) | N | Respiratory Rate (breaths/min) (Mean ± SEM) | Tidal Volume (mL) (Mean ± SEM) | Minute Ventilation (mL/min) (Mean ± SEM) |
| Vehicle | - | 8 | 210 ± 12 | 0.25 ± 0.02 | 52.5 ± 3.1 |
| This compound | 10 | 8 | 185 ± 10 | 0.23 ± 0.02 | 42.6 ± 2.5 |
| This compound | 30 | 8 | 152 ± 9 | 0.20 ± 0.01 | 30.4 ± 1.9** |
| This compound | 100 | 8 | 115 ± 8 | 0.17 ± 0.01 | 19.6 ± 1.5 |
| Morphine | 10 | 8 | 98 ± 7 | 0.15 ± 0.01 | 14.7 ± 1.2 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 3: Effect of this compound on Locomotor Activity (Open-Field Test) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (cm) (Mean ± SEM) | Time Spent in Center (%) (Mean ± SEM) | Rearing Frequency (counts) (Mean ± SEM) |
| Vehicle | - | 12 | 2540 ± 150 | 15.2 ± 1.8 | 45 ± 5 |
| This compound | 10 | 12 | 1980 ± 130 | 14.8 ± 2.1 | 32 ± 4 |
| This compound | 30 | 12 | 1250 ± 110 | 16.1 ± 2.5 | 18 ± 3 |
| This compound | 100 | 12 | 680 ± 90 | 15.5 ± 2.3 | 7 ± 2 |
| Diazepam | 2 | 12 | 2350 ± 160 | 28.5 ± 3.2** | 42 ± 6 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Experimental Protocols
Charcoal Meal Gastrointestinal Transit Assay
-
Animals: Male Wistar rats (200-250 g) or Swiss Webster mice (25-30 g).
-
Fasting: Fast animals for 18 hours with free access to water.
-
Drug Administration: Administer this compound, vehicle, or positive control (e.g., morphine) via the desired route (e.g., oral gavage, subcutaneous injection).
-
Charcoal Meal Preparation: Prepare a 10% activated charcoal suspension in 5% gum acacia.
-
Charcoal Administration: 30 minutes after drug administration, administer the charcoal meal orally (1 ml/100g body weight for rats, 0.1 ml/10g for mice).
-
Euthanasia and Dissection: After a set time (e.g., 20-30 minutes), euthanize the animals by CO2 inhalation followed by cervical dislocation.
-
Measurement: Carefully excise the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length and the distance traveled by the charcoal front.
-
Calculation: Calculate the percentage of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.
Whole-Body Plethysmography for Respiratory Assessment
-
Apparatus: A whole-body plethysmography system designed for conscious, unrestrained rodents.
-
Acclimation: Place the animal in the plethysmography chamber for at least 30-60 minutes to acclimate.[2]
-
Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Remove the animal from the chamber, administer this compound, vehicle, or positive control (e.g., morphine), and immediately return it to the chamber.
-
Post-Dose Recording: Continuously record respiratory parameters for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the recorded data to determine the time course and magnitude of the effects on respiratory parameters.
Open-Field Test for Locomotor Activity and Sedation
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape. The arena is often divided into a central and a peripheral zone.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound, vehicle, or a reference compound (e.g., diazepam for anxiolytic effects, or a known sedative) prior to the test, allowing for sufficient time for the drug to take effect.
-
Test Procedure: Gently place the animal in the center of the open-field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Collection: Record the animal's behavior using a video camera mounted above the arena. Use an automated video tracking system to analyze the recordings.
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, mean velocity, time spent mobile/immobile.
-
Exploratory/Anxiety-like Behavior: Time spent in the center versus the periphery, number of entries into the center zone, rearing frequency.
-
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflows for assessing adverse effects.
Caption: Mu-opioid receptor signaling pathway.
References
- 1. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic regulation of glutamatergic transmission by serotonin and norepinephrine reuptake inhibitors in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Axomadol Formulation and Dosage Form Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the formulation and development of Axomadol dosage forms. Given that this compound's development was discontinued (B1498344) after Phase II clinical trials, publicly available data is limited.[1] This guide integrates known information about this compound with established principles in oral drug formulation for centrally acting analgesics, particularly its structural analog, Tramadol.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Table 1: Physicochemical Properties of this compound (Inferred) and Tramadol
| Property | This compound (Inferred) | Tramadol (Reported Values) | Significance in Formulation |
| Molecular Formula | C₁₆H₂₅NO₃[1] | C₁₆H₂₅NO₂[2] | Affects molecular weight and solubility. |
| Molecular Weight | 279.38 g/mol [1] | 263.38 g/mol [2] | Influences dissolution rate and diffusion. |
| pKa | Likely basic, similar to Tramadol | 9.41 (amine group)[3][4] | Determines the ionization state and solubility at different physiological pH values. A basic pKa suggests higher solubility in the acidic environment of the stomach. |
| LogP | Moderately lipophilic | 1.35 - 2.71 (experimental and predicted)[3][4] | Indicates the compound's affinity for lipids versus water, affecting its absorption and permeation across biological membranes. |
| Water Solubility | Likely pH-dependent | Predicted: 0.75 mg/mL[3] | A key factor for dissolution and bioavailability. Low aqueous solubility can be a major hurdle in formulation. |
Q2: What is the mechanism of action of this compound that should be considered during formulation design?
A2: this compound is a centrally active analgesic with a dual mechanism of action: it is an opioid receptor agonist and also inhibits the reuptake of norepinephrine (B1679862) and serotonin.[5] This dual action is similar to Tramadol.[3] Formulation design, particularly for modified-release dosage forms, must ensure that plasma concentrations are maintained within a therapeutic window that provides efficacy for both mechanisms while minimizing side effects.
Troubleshooting Guides
Issue 1: Poor and pH-Dependent Solubility
Symptoms:
-
Inconsistent dissolution profiles in different buffer systems (e.g., simulated gastric fluid vs. simulated intestinal fluid).
-
Low drug loading achievable in simple formulations.
-
Precipitation of the drug upon dilution of a stock solution.
Possible Causes:
-
As a basic compound (inferred from its structure), this compound is likely to have higher solubility in acidic environments (stomach) and lower solubility in the neutral to slightly alkaline pH of the small intestine. This can lead to precipitation and reduced absorption.
Troubleshooting Steps:
-
pH Modification: Incorporate acidic excipients (e.g., citric acid, tartaric acid) into the formulation to create an acidic microenvironment, which can enhance the dissolution of a basic drug.
-
Solubilization Techniques:
-
Surfactants: Use pharmaceutically acceptable surfactants (e.g., polysorbates, sodium lauryl sulfate) to increase solubility.
-
Complexation: Employ cyclodextrins to form inclusion complexes, thereby improving aqueous solubility.
-
Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., povidone, copovidone, HPMC) to enhance its dissolution rate.
-
Issue 2: Inconsistent Bioavailability and High Inter-Subject Variability
Symptoms:
-
Large variations in pharmacokinetic parameters (Cmax, AUC) observed in preclinical or clinical studies.
-
Poor correlation between in vitro dissolution and in vivo performance.
Possible Causes:
-
pH-dependent solubility leading to variable absorption along the gastrointestinal tract.
-
First-pass metabolism, which can be saturable or vary between individuals.
-
Food effects on drug absorption.
Troubleshooting Steps:
-
Modified-Release Formulations: Develop a modified-release dosage form (e.g., sustained-release matrix tablets, multi-particulate systems) to provide a more consistent and prolonged release of the drug, which can help overcome issues of absorption windows and reduce the impact of gastrointestinal transit time variability.[6][7][8]
-
Permeation Enhancers: For challenging absorption, consider the use of safe and effective permeation enhancers.
-
Food Effect Studies: Conduct thorough food effect studies to understand the impact of food on the bioavailability of your formulation and adjust the formulation or dosing recommendations accordingly.
Issue 3: Challenges with Modified-Release Formulations
Symptoms:
-
"Dose dumping," where a large portion of the drug is released rapidly from a modified-release formulation.
-
Failure to achieve the desired extended-release profile.
Possible Causes:
-
Improper selection of release-controlling polymers or excipients.
-
Manufacturing process variability affecting the integrity of the release-controlling mechanism (e.g., coating thickness, matrix integrity).
-
Interaction of formulation components with the gastrointestinal environment (e.g., alcohol-induced dose dumping).
Troubleshooting Steps:
-
Polymer Selection: Carefully select the type and grade of release-controlling polymers (e.g., HPMC, ethylcellulose). The viscosity and concentration of these polymers are critical.
-
Formulation Robustness: Investigate the impact of mechanical stress and pH on the release profile to ensure the formulation is robust.
-
Abuse-Deterrent Properties: For opioid analgesics, consider incorporating abuse-deterrent technologies, which can also enhance the robustness of the modified-release characteristics.[9][10]
Experimental Protocols
Protocol 1: Characterization of pH-Dependent Solubility
Objective: To determine the solubility of this compound at different pH values representative of the gastrointestinal tract.
Methodology:
-
Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate sealed containers.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm).
-
Dilute the filtered supernatant with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility at each pH.
Protocol 2: Development and Validation of a Dissolution Method for a Modified-Release Formulation
Objective: To develop and validate a dissolution method that can discriminate between different formulations of modified-release this compound.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for oral solid dosage forms.
-
Dissolution Medium: Start with 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to a pH 6.8 phosphate (B84403) buffer to simulate the transit from the stomach to the intestine.
-
Agitation Speed: Typically 50 or 75 RPM.
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: For a 12-hour formulation, sampling points could be at 1, 2, 4, 6, 8, 10, and 12 hours.
-
Analysis: Analyze the collected samples by a validated HPLC-UV method.
-
Method Validation: Validate the dissolution method for specificity, linearity, accuracy, and precision as per ICH guidelines. The method's ability to discriminate between formulations with known differences in manufacturing parameters (e.g., different polymer concentrations or coating thicknesses) should be demonstrated.
Visualizations
Signaling Pathways
This compound's dual mechanism of action involves two primary signaling pathways: the opioid receptor pathway and the inhibition of monoamine reuptake.
Caption: Dual mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for developing a modified-release oral solid dosage form.
Caption: Workflow for modified-release formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tramadol (CAS 27203-92-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MODIFIED RELEASE - Alternative Strategies for Development of Modified-Release Dosage Forms [drug-dev.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Challenges Involved in the Development and Delivery of Abuse-deterrent Formulations of Opioid Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Axomadol vs. Tramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two centrally-acting analgesic compounds: axomadol and the widely-prescribed drug, tramadol (B15222). Both are structurally related and exhibit a dual mode of action, involving both opioid receptor agonism and monoamine reuptake inhibition. However, subtle differences in their pharmacology, stereochemistry, and metabolite activity lead to distinct mechanistic profiles. While tramadol is a successful therapeutic agent, the clinical development of this compound was discontinued (B1498344) after Phase II trials failed to meet primary endpoints. This comparison utilizes available experimental data to elucidate their distinct interactions with key molecular targets.
Comparative Analysis of Molecular Mechanisms
Both tramadol and this compound are administered as racemic mixtures and rely on metabolism by the cytochrome P450 enzyme CYP2D6 for the formation of their primary opioid-active metabolites. Their analgesic effects stem from a synergistic combination of weak opioid activity and inhibition of serotonin (B10506) (5-HT) and/or norepinephrine (B1679862) (NE) reuptake.
Opioid Receptor Interaction
The opioid-mediated analgesia of both compounds is primarily driven by their O-demethylated metabolites, which exhibit significantly higher affinity for the µ-opioid receptor (MOR) than the parent drugs.
-
Tramadol: Tramadol itself is a very weak MOR agonist.[1] Its clinically significant opioid effect is almost entirely attributable to its principal active metabolite, O-desmethyltramadol (M1).[2][3] The (+)-enantiomer of M1, in particular, shows a binding affinity for the human µ-opioid receptor that is over 700 times greater than that of the parent tramadol molecule.[2]
-
This compound: Similar to tramadol, this compound's opioid effects are mediated by its O-demethylated metabolite. Pharmacodynamic studies in healthy subjects have shown that the RR-O-demethyl metabolite is responsible for the compound's opioid-agonist effects, as measured by pupil constriction (miosis).[4]
Monoamine Reuptake Inhibition
The second, non-opioid mechanism of analgesia for both drugs involves modulating descending inhibitory pain pathways in the central nervous system through the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake.[5] The parent compounds are the primary mediators of this effect.
-
Tramadol: The enantiomers of the parent drug, tramadol, have distinct and complementary roles. The (+)-tramadol enantiomer is a selective inhibitor of serotonin reuptake, while the (-)-tramadol (B15223) enantiomer primarily inhibits norepinephrine reuptake.[3][6] This dual action classifies tramadol as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
-
This compound: this compound also inhibits monoamine reuptake but appears to be more selective for the norepinephrine transporter (NET).[7] The SS-enantiomer of the parent drug is responsible for this effect, which was demonstrated in human studies by its induction of pupil dilation (mydriasis), a known physiological response to increased noradrenergic activity.[4]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the binding affinities of tramadol and its metabolites to their primary molecular targets. Lower Ki values indicate higher binding affinity. Specific in vitro binding data for this compound and its metabolites were not available in the reviewed scientific literature.
| Compound | Target | Parameter | Value (nM) | Reference(s) |
| (+/-)-Tramadol | Human µ-Opioid Receptor | Ki | 2400 | [2] |
| Human µ-Opioid Receptor | Ki | 12486 | [8] | |
| (+)-O-desmethyltramadol (M1) | Human µ-Opioid Receptor | Ki | 3.4 | [2] |
| Human µ-Opioid Receptor | Ki | 3.36 | [8] | |
| (-)-O-desmethyltramadol (M1) | Human µ-Opioid Receptor | Ki | 240 | [2] |
| This compound | Human µ-Opioid Receptor | Ki | Data Not Available | |
| Human Norepinephrine Transporter (NET) | Ki / IC50 | Data Not Available | ||
| Human Serotonin Transporter (SERT) | Ki / IC50 | Data Not Available | ||
| RR-O-demethyl-axomadol | Human µ-Opioid Receptor | Ki | Data Not Available |
Signaling and Metabolic Pathways
The following diagrams illustrate the distinct and comparative mechanisms of action for tramadol and this compound.
Experimental Protocols
Protocol 1: Determination of µ-Opioid Receptor (MOR) Binding Affinity
This protocol is adapted from the methodology described by Gillen et al. (2000) for determining the binding affinity (Ki) of test compounds using a competitive radioligand binding assay.[2]
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the cloned human µ-opioid receptor to near confluence.
-
Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a homogenizer.
-
Perform differential centrifugation to isolate the cell membrane fraction. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA protein assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format. Each well contains:
-
A fixed concentration of cell membrane preparation (e.g., 10-20 µg of protein).
-
A fixed concentration of a high-affinity radioligand for MOR, such as [3H]naloxone, at a concentration near its Kd value.
-
A range of concentrations of the unlabeled test compound (e.g., tramadol, M1 metabolite, or this compound) spanning several orders of magnitude.
-
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a saturating, unlabeled MOR ligand (e.g., 10 µM naloxone) to block all specific binding.
-
Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Cold Pressor Test for Analgesic Efficacy
This protocol outlines a standardized method for inducing pain in healthy volunteers to assess the efficacy of analgesic drugs, as described in human pharmacodynamic studies.[4]
1. Subject Preparation:
-
Subjects should be comfortably seated and acclimatized to the room conditions for at least 15 minutes.
-
The non-dominant arm is used for the test. Vital signs, including blood pressure, are recorded.
2. Equipment:
-
A temperature-controlled water bath capable of maintaining a constant cold temperature (e.g., 1-2°C).
-
A second water bath with warm water (e.g., 35°C) for recovery.
-
A digital timer visible to the experimenter.
3. Procedure:
-
The subject immerses their non-dominant hand and forearm up to the elbow into the warm water bath for a 2-minute pre-test stabilization period.
-
Following stabilization, the subject immediately transfers their arm into the cold water bath. The timer is started simultaneously.
-
The subject is instructed to report two time points:
-
Pain Threshold: The time at which the cold sensation first becomes painful.
-
Pain Tolerance: The time at which the pain becomes intolerable, and the subject voluntarily withdraws their arm from the water.
-
-
A pre-determined cut-off time (e.g., 2 minutes) is established for safety to prevent tissue damage.
-
After withdrawal from the cold water, the arm is immediately placed in the warm water bath to recover.
4. Data Collection:
-
The primary endpoints are the latency (in seconds) to the pain threshold and the pain tolerance.
-
Baseline measurements are taken before drug administration.
-
The test is repeated at several time points after administration of the test drug (e.g., this compound or tramadol) or placebo to assess the change in pain threshold and tolerance over time.
5. Data Analysis:
-
The change from baseline in pain threshold and tolerance times is calculated for each post-dose time point.
-
Statistical comparisons are made between the active drug group and the placebo group to determine if the drug produced a significant analgesic effect.
Conclusion
This compound and tramadol share a common mechanistic framework as dual-action analgesics, leveraging both opioid and monoaminergic systems. The key distinction lies in the specific contributions of their parent enantiomers and primary metabolites. Tramadol's action is a composite effect, with its (+)-enantiomer inhibiting serotonin reuptake, its (-)-enantiomer inhibiting norepinephrine reuptake, and its (+)-M1 metabolite acting as a potent µ-opioid receptor agonist. This compound appears to exhibit a more functionally segregated mechanism, where the parent (SS)-enantiomer acts as a norepinephrine reuptake inhibitor, while the (RR)-O-demethyl metabolite provides the opioid agonism. This profile suggests this compound may have a more selective noradrenergic versus serotonergic effect compared to tramadol. Despite this refined mechanistic profile, this compound's failure to meet clinical endpoints underscores the complexity of translating in vitro pharmacology and mechanistic understanding into clinical efficacy for the treatment of chronic pain.
References
- 1. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enantiomers of tramadol and its major metabolite inhibit peristalsis in the guinea pig small intestine via differential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic/pharmacodynamic modelling of the effects of this compound and its O-demethyl metabolite on pupil diameter and nociception in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of tramadol for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. zenodo.org [zenodo.org]
- 8. A simple cold pressure technique for the evaluation of analgesic drugs in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Axomadol Enantiomers: A Data-Driven Guide
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Axomadol, a centrally acting analgesic, presents a complex pharmacological profile with contributions from its stereoisomers. This guide aims to provide a comprehensive comparison of the analgesic effects of this compound enantiomers, supported by experimental data. However, a thorough review of publicly available scientific literature reveals a significant scarcity of preclinical data specifically dissecting the individual contributions of the (+)- and (-)-enantiomers of this compound to its overall analgesic effect.
Therefore, to provide a valuable and illustrative comparison for researchers in the field, this guide will focus on the well-characterized enantiomers of Tramadol (B15222) , a structurally and mechanistically similar analgesic compound. The distinct pharmacological profiles of (+)-Tramadol and (-)-Tramadol have been extensively studied and serve as an excellent proxy to understand the potential stereospecific contributions to the dual mechanism of action (opioid receptor agonism and monoamine reuptake inhibition) shared by both molecules.
This guide will present a detailed comparison of (+)-Tramadol and (-)-Tramadol, including their receptor binding affinities, monoamine reuptake inhibition profiles, and analgesic efficacy in established preclinical models. Furthermore, it provides detailed experimental protocols for key assays relevant to the characterization of such compounds, which would be directly applicable to the study of this compound enantiomers should they become available for investigation.
Introduction to this compound and its Enantiomers
This compound is a synthetic, centrally-acting analgesic agent that, like Tramadol, exhibits a dual mechanism of action. It acts as an agonist at the µ-opioid receptor (MOR) and also inhibits the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[1] this compound is administered as a racemic mixture of its (1R,3R,6R) and (1S,3S,6S) enantiomers. The development of this compound was halted in Phase II clinical trials.[2] Due to the limited availability of preclinical data on the individual enantiomers of this compound, this guide will utilize data from the extensively studied enantiomers of Tramadol to illustrate the principles of stereoselective pharmacology in this class of analgesics.
Comparative Pharmacology of Tramadol Enantiomers
The analgesic effect of racemic Tramadol is a result of the synergistic interaction between its two enantiomers, (+)-Tramadol and (-)-Tramadol. Each enantiomer possesses a distinct pharmacological profile, contributing differently to the overall therapeutic effect.
Mechanism of Action
The dual mechanism of action of Tramadol is segregated between its enantiomers:
-
(+)-Tramadol is primarily responsible for the opioid component of analgesia. It has a higher affinity for the µ-opioid receptor and is also a more potent inhibitor of serotonin reuptake.
-
(-)-Tramadol is the more potent inhibitor of norepinephrine reuptake, contributing to the monoaminergic component of analgesia by enhancing descending inhibitory pain pathways.
This complementary action is visualized in the signaling pathway diagram below.
Quantitative Data Comparison
The following tables summarize the available preclinical data for the enantiomers of Tramadol.
Table 1: Opioid Receptor Binding Affinity
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| (+)-Tramadol | 1,330 | 62,400 | 54,000 |
| (-)-Tramadol | 24,800 | 213,000 | 53,500 |
| (+)-O-desmethyl-tramadol (M1) | 3.4 | - | - |
| (-)-O-desmethyl-tramadol (M1) | 240 | - | - |
| Data compiled from various sources.[3][4] Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity. |
Table 2: Monoamine Reuptake Inhibition
| Compound | Serotonin (5-HT) Reuptake Inhibition (Ki, nM) | Norepinephrine (NE) Reuptake Inhibition (Ki, nM) |
| (+)-Tramadol | 530 | - |
| (-)-Tramadol | - | 430 |
| Data from studies on rat brain synaptosomes.[5][6] Ki values represent the concentration of the drug that inhibits 50% of monoamine uptake. |
Table 3: In Vivo Analgesic Efficacy (ED50 Values)
| Compound | Acetic Acid Writhing Test (mouse, i.p.) | Hot Plate Test (mouse, i.p.) | Formalin Test (rat, i.p.) - Phase 1 | Formalin Test (rat, i.p.) - Phase 2 |
| (+)-Tramadol | 14.1 µg (i.t.) | - | - | - |
| (-)-Tramadol | 35.0 µg (i.t.) | - | - | - |
| Racemic Tramadol | - | - | - | - |
| ED50 values represent the dose required to produce a 50% maximal analgesic effect. Data for some models and routes of administration are not consistently available for individual enantiomers. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the analgesic and pharmacological properties of compounds like this compound and Tramadol.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]DAMGO (a selective µ-opioid agonist)
-
Test compounds (e.g., (+)-Axomadol, (-)-Axomadol)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]DAMGO at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled opioid like naloxone).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[7]
Monoamine Reuptake Inhibition Assay
This protocol outlines a method to measure the inhibition of serotonin and norepinephrine reuptake in rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cortex for 5-HT, hypothalamus for NE)
-
Radiolabeled monoamines: [³H]5-HT and [³H]NE
-
Test compounds
-
Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from the appropriate brain region by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of the test compound.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled monoamine.
-
Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the IC50 and Ki values for the inhibition of monoamine reuptake.[8]
Hot Plate Test for Analgesia
This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.[9]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Animal restrainer (optional)
-
Timer
-
Test animals (e.g., mice)
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes.
-
Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure their reaction latencies.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point and determine the ED50 of the compound.
Formalin Test for Analgesia
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain.[1]
Materials:
-
Formalin solution (e.g., 5% in saline)
-
Observation chamber with a mirror to allow clear viewing of the animal's paws
-
Timer
-
Test animals (e.g., rats)
Procedure:
-
Acclimatization: Place the animal in the observation chamber for at least 30 minutes before the test.
-
Formalin Injection: Inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, return the animal to the chamber and start the timer. Observe the animal's behavior and record the amount of time spent licking or biting the injected paw.
-
Phasic Analysis: The observation period is typically divided into two phases: Phase 1 (early phase, 0-5 minutes post-injection), representing direct chemical irritation of nociceptors, and Phase 2 (late phase, 15-60 minutes post-injection), reflecting inflammatory pain mechanisms and central sensitization.
-
Drug Evaluation: Administer the test compound or vehicle prior to the formalin injection and compare the duration of nociceptive behaviors in treated animals to the control group in both phases.
-
Data Analysis: Calculate the total time spent in nociceptive behavior for each phase and determine the dose-dependent analgesic effect of the compound.
Conclusion
While a direct comparison of the analgesic effects of this compound enantiomers is hampered by the lack of specific preclinical data, the extensive research on Tramadol's stereoisomers provides a robust framework for understanding the potential contributions of individual enantiomers in this class of dual-action analgesics. The distinct roles of (+)-Tramadol in opioid receptor agonism and serotonin reuptake inhibition, and (-)-Tramadol in norepinephrine reuptake inhibition, highlight the importance of stereochemistry in the overall pharmacological profile. The experimental protocols detailed in this guide provide a clear roadmap for the future preclinical evaluation of this compound enantiomers, which will be crucial for a comprehensive understanding of their therapeutic potential. Researchers are encouraged to apply these methodologies to elucidate the specific properties of each enantiomer, which will ultimately inform the development of more refined and effective analgesic therapies.
References
- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Effects of tramadol stereoisomers on norepinephrine efflux and uptake in the rat locus coeruleus measured by real time voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
Axomadol vs. Morphine: A Comparative Analysis of Mu-Opioid Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding kinetics of axomadol and the archetypal opioid agonist, morphine, at the mu-opioid receptor (MOR). Understanding the nuanced interactions of these compounds with the MOR is critical for the development of novel analgesics with improved therapeutic profiles. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing receptor binding and function, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Receptor Binding and Functional Data
The binding affinity of a ligand for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
This compound, a centrally-acting analgesic, is a racemic mixture of (R,R) and (S,S) enantiomers. Its primary analgesic activity is attributed to its O-demethylated metabolite. The binding affinities of this compound's enantiomers and its primary metabolite for the human mu-opioid receptor are presented below, alongside the binding affinity of morphine.
| Compound | Receptor | Ki (nM) | k_off (min⁻¹) |
| This compound | |||
| (R,R)-enantiomer | Human mu-opioid | 22,700 | Not available |
| (S,S)-enantiomer | Human mu-opioid | >10,000 | Not available |
| (R,R)-O-demethyl metabolite | Human mu-opioid | 140 | Not available |
| (S,S)-O-demethyl metabolite | Human mu-opioid | 3,800 | Not available |
| Morphine | Human / Rat mu-opioid | 0.26 - 611[1] | 0.04 ± 0.003[2] |
Note: The wide range of reported Ki values for morphine can be attributed to variations in experimental conditions, such as the radioligand used, tissue source (e.g., brain homogenates vs. cell lines expressing the recombinant receptor), and assay methodology[1].
Experimental Protocols
The determination of receptor binding affinity and functional activity is performed using a variety of in vitro assays. The following are detailed protocols for two common experimental procedures used to characterize opioid receptor ligands.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound or morphine) by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.
1. Materials:
- Receptor Source: Cell membranes prepared from cell lines stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., rat or guinea pig).
- Radioligand: A high-affinity mu-opioid receptor radioligand, typically [³H]DAMGO ((D-Ala², N-MePhe⁴, Gly-ol)-enkephalin).
- Test Compounds: this compound, morphine, and other reference compounds.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Filtration System: A cell harvester and glass fiber filters.
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
- Assay Setup: The assay is typically performed in a 96-well plate format.
- Incubation: A fixed concentration of the radioligand ([³H]DAMGO) and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in the assay buffer.
- Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G proteins coupled to the mu-opioid receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is used as a measure of receptor activation.
1. Materials:
- Receptor Source: Similar to the radioligand binding assay.
- [³⁵S]GTPγS: A radiolabeled, non-hydrolyzable GTP analog.
- GDP: Guanosine diphosphate.
- Test Compounds: Agonists of interest (e.g., this compound, morphine).
- Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
2. Procedure:
- Membrane Preparation: Membranes containing the mu-opioid receptor and associated G proteins are prepared.
- Assay Setup: The assay is performed in a 96-well plate.
- Incubation: Membranes are incubated with varying concentrations of the agonist in the presence of GDP and [³⁵S]GTPγS.
- G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
- Termination and Filtration: The reaction is terminated, and the mixture is filtered through glass fiber filters to separate bound from free [³⁵S]GTPγS.
- Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.
- Data Analysis: The data is analyzed to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding).
Visualizations
Mu-Opioid Receptor Signaling Pathway
The mu-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Caption: Mu-opioid receptor signaling cascade.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram outlines the key steps involved in a typical radioligand competition binding assay to determine the Ki of a test compound.
Caption: Workflow of a competition binding assay.
Discussion of Signaling Pathways
While both this compound (primarily through its active metabolite) and morphine act as agonists at the mu-opioid receptor, the specific downstream signaling consequences can differ. The concept of "biased agonism" or "functional selectivity" suggests that different agonists can stabilize distinct conformations of the receptor, leading to preferential activation of certain signaling pathways over others.
For instance, some agonists may strongly activate G protein signaling pathways, leading to analgesia, while having a weaker effect on the recruitment of β-arrestin. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades, some of which have been implicated in the adverse effects of opioids, such as tolerance and respiratory depression.
Studies have shown that morphine is a partial agonist for β-arrestin2 recruitment and does not induce robust receptor internalization compared to other opioid agonists like DAMGO. This differential engagement of β-arrestin pathways may contribute to the unique pharmacological profile of morphine.
Direct comparative studies on the signaling bias of this compound versus morphine are not extensively available. Further research is needed to fully elucidate the G protein coupling and β-arrestin recruitment profiles of this compound and its metabolites to better understand its therapeutic and side-effect profile in comparison to classical opioids like morphine. Such studies would be invaluable for the rational design of safer and more effective opioid analgesics.
References
A Comparative Guide to the Pharmacokinetics of Axomadol and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Axomadol and its primary active metabolite, O-demethyl-axomadol. The information is compiled from published research and is intended to support further investigation and development in the field of analgesic pharmacology.
Executive Summary
This compound is a centrally acting analgesic that undergoes metabolic activation to form its pharmacologically active metabolite, O-demethyl-axomadol. The parent compound and its metabolite exhibit distinct pharmacokinetic and pharmacodynamic properties. This compound is administered as a racemic mixture of its (RR)- and (SS)-enantiomers, which are stereoselectively metabolized. The primary metabolic pathway is O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6. This guide summarizes the available pharmacokinetic data, details the experimental methodologies used in its characterization, and provides a visual representation of its metabolic pathway.
Comparative Pharmacokinetic Data
| Analyte | Key Pharmacokinetic Characteristics | Notes |
| This compound (RR- and SS-enantiomers) | The pharmacokinetics of the parent drug are influenced by the rate of its metabolism to the active O-demethyl metabolite. A one-compartment model with an additional compartment to represent the liver, where metabolism occurs, has been used to describe its disposition. The disposition of both enantiomers of the parent compound was not significantly affected by the dose level or duration of the study. | The kinetics of the parent drug and its metabolite were described simultaneously in a population PK/PD model. |
| O-demethyl-axomadol (RR- and SS-enantiomers) | The formation of the O-demethyl metabolite is a key step in the drug's overall pharmacokinetic profile. The model suggests that the disposition of the metabolite is formation-rate limited. | The RR-enantiomer of the O-demethyl metabolite is primarily responsible for the opioid-like effects of the drug. |
Note: The lack of a simple table with direct Cmax, Tmax, AUC, and half-life values is due to the nature of the available data, which is presented in the context of complex pharmacokinetic modeling rather than as straightforward summary statistics from a clinical trial report.
Metabolic Pathway of this compound
This compound is structurally related to tramadol, and its metabolic pathway is analogous. The primary metabolic activation step is the O-demethylation of the parent molecule to form O-demethyl-axomadol. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6. Further N-demethylation and conjugation reactions, similar to those observed for tramadol, are also likely to occur.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols
The pharmacokinetic data for this compound and its metabolites have been characterized in clinical trials involving healthy human subjects. The following is a summary of the experimental methodologies employed in these studies.
Study Design
The data was derived from two Phase I clinical trials involving a total of 74 healthy subjects. The studies were designed as randomized, multiple-dose, two-way crossover trials with a washout period of 7 to 11 days between dosing periods. Subjects received either placebo or oral doses of this compound ranging from 66 mg to 225 mg. All participants were genotyped as extensive metabolizers for the CYP2D6 enzyme.
Bioanalytical Methods
Plasma concentrations of the enantiomers of this compound and its O-demethyl metabolite were quantified using validated stereoselective analytical methods.
-
Study A: A chiral high-performance liquid chromatography (HPLC) method with fluorescence detection was used.
-
Lower Limit of Quantification (LLOQ): 0.96 ng/mL for each parent compound enantiomer and 3.88 ng/mL for each metabolite enantiomer.
-
Calibration Range: 0.96–191 ng/mL for the parent compound enantiomers and 3.88–777 ng/mL for the metabolite enantiomers.
-
-
Study B: A stereoselective liquid chromatography-mass spectrometry (LC-MS) method was employed.
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL for each enantiomer.
-
Calibration Range: 0.5–1000 ng/mL for each enantiomer.
-
Pharmacokinetic Analysis
The plasma concentration-time data were analyzed using a population pharmacokinetic modeling approach with the NONMEM 7.2 software. This method allowed for the simultaneous characterization of the pharmacokinetics of the parent drug and its metabolite, as well as the identification of factors influencing interindividual variability. The model was structured to include a compartment representing the liver to account for the formation of the metabolite.
Experimental Workflow
The following diagram illustrates the general workflow for the pharmacokinetic analysis of this compound and its metabolites as described in the cited literature.
Axomadol and Opioid Immunoassays: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Axomadol, a centrally acting analgesic with a structural resemblance to tramadol (B15222), presents a potential for cross-reactivity in standard opioid immunoassays. This guide provides a comparative analysis of this potential interaction, offering available experimental data for related compounds and detailed methodologies for common immunoassay platforms. Understanding this potential for cross-reactivity is crucial for accurate interpretation of toxicological screenings and in the development of novel analgesic compounds.
Structural and Metabolic Profile of this compound
This compound (C16H25NO3) is a synthetic opioid analgesic.[1] Its chemical structure, closely related to tramadol, is a key factor in considering its potential to interact with antibodies used in opioid immunoassays. Like tramadol, this compound is metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system, particularly CYP2D6, to form metabolites such as O-demethyl-axomadol.[2][3][4][5] The structural similarities between this compound, its metabolites, and other opioids, notably tramadol, form the basis for predicting potential cross-reactivity.
Standard Opioid Immunoassays: An Overview
Standard opioid immunoassays are designed as initial screening tools to detect the presence of opiates, primarily morphine and codeine.[6][7] These assays, including the Cloned Enzyme Donor Immunoassay (CEDIA) and the Enzyme Multiplied Immunoassay Technique (EMIT), utilize antibodies that bind to specific structural features of the target molecules.[8][9][10][11] However, due to structural similarities between different opioid compounds, these antibodies can sometimes bind to non-target molecules, leading to a "false-positive" result. It is important to note that many synthetic and semi-synthetic opioids are not reliably detected by these standard opiate screens and may require specific immunoassays.[12][13][14][15]
Cross-Reactivity of Structurally Similar Compounds
Direct experimental data on the cross-reactivity of this compound in standard opioid immunoassays is not currently available in published literature. However, data from its structural analog, tramadol, and its primary metabolite, O-desmethyltramadol, provide valuable insights into the potential for such interactions.
Tramadol has been reported to cause false-positive results in some immunoassays, not for traditional opiates, but for other opioids like buprenorphine and tapentadol.[13][16][17] This highlights the potential for structurally similar compounds to interact with immunoassay antibodies, even those not targeting the primary opiate class.
Table 1: Reported Cross-Reactivity of Tramadol and O-desmethyltramadol in Specific Immunoassays
| Immunoassay Platform | Target Analyte | Cross-Reacting Compound | Concentration for Positive Result | Reference |
| CEDIA | Buprenorphine | Tramadol | Assay dependent, clinically relevant at 5 ng/mL cutoff | [16] |
| Immunalysis HEIA | Tapentadol | Tramadol | Can occur at concentrations below 60,000 ng/mL | [13] |
| CEDIA | Buprenorphine | O-desmethyltramadol | Positive | [8] |
| QuikStrip | Buprenorphine | O-desmethyltramadol | Positive | [8] |
Experimental Protocols for Standard Opioid Immunoassays
Accurate assessment of potential cross-reactivity requires a thorough understanding of the experimental methodologies. Below are generalized protocols for two common immunoassay platforms based on manufacturer information.
Cloned Enzyme Donor Immunoassay (CEDIA) Opiate Assay
The CEDIA Opiate Assay is a homogeneous enzyme immunoassay.[9] The principle involves the competition of the drug in the urine sample with a drug-enzyme conjugate for a limited number of antibody binding sites.
Experimental Workflow:
Detailed Steps:
-
Reagent Preparation : Reconstitute the lyophilized reagents (enzyme donor, enzyme acceptor, and antibody/substrate) as per the package insert.[9]
-
Calibration : Calibrate the analyzer using the provided calibrators.
-
Sample Preparation : Use urine collected in a clean container. Centrifuge samples with high turbidity.
-
Assay Procedure : The automated analyzer mixes the sample and reagents. The enzyme-conjugated drug competes with any drug in the sample for antibody binding sites.
-
Detection : The amount of active enzyme is measured by the rate of substrate conversion, which is determined spectrophotometrically.
-
Interpretation : The result is determined by comparing the sample's absorbance rate to a pre-determined cutoff value.
Enzyme Multiplied Immunoassay Technique (EMIT) II Plus Opiate Assay
The EMIT II Plus Opiate Assay is another homogeneous enzyme immunoassay that is widely used for drug screening.[2]
Principle of EMIT Assay:
Detailed Steps:
-
Reagent Preparation : The reagents are typically ready to use liquids.[2]
-
Calibration : Perform calibration using the supplied calibrators.
-
Sample Handling : Use human urine as the sample.
-
Assay Procedure : The automated analyzer pipettes the sample and reagents into a reaction vessel. The antibody binds to either the drug in the sample or the enzyme-labeled drug.
-
Detection : The activity of the unbound enzyme is measured by monitoring the change in absorbance as the substrate is converted to a product.
-
Interpretation : The enzyme activity is proportional to the concentration of the drug in the sample. Results are compared against a cutoff calibrator.
Conclusion and Recommendations
While direct experimental evidence for this compound's cross-reactivity in standard opioid immunoassays is lacking, its structural similarity to tramadol suggests a potential for such interactions. The available data on tramadol indicates that cross-reactivity is possible, particularly in assays for other synthetic or semi-synthetic opioids.
For researchers and drug development professionals, these findings underscore the importance of:
-
Confirmatory Testing : Positive results from initial immunoassay screenings for individuals known or suspected to be taking this compound should be confirmed using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Assay Specificity Evaluation : When developing new analgesic compounds structurally related to tramadol or this compound, it is crucial to evaluate their cross-reactivity profile against a panel of common opioid immunoassays early in the development process.
-
Informed Interpretation : Clinicians and researchers should be aware of the potential for cross-reactivity when interpreting urine drug screen results and consider the patient's full medication profile.
Further studies are warranted to definitively characterize the cross-reactivity profile of this compound and its metabolites in a range of commercially available opioid immunoassays. This will provide clearer guidance for clinical and forensic toxicology.
References
- 1. cliawaived.com [cliawaived.com]
- 2. EMIT II Plus Opiate Assay - Siemens Healthineers USA [siemens-healthineers.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sabes.it [home.sabes.it]
- 7. camc.testcatalog.org [camc.testcatalog.org]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. siemens-healthineers.com [siemens-healthineers.com]
- 12. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ashpfoundation.org [ashpfoundation.org]
- 15. acmt.net [acmt.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Axomadol and Other Dual-Action Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Axomadol with two other notable dual-action analgesic compounds: Tapentadol and Tramadol (B15222). The information presented herein is intended for an audience with a professional background in pharmacology and drug development. While comprehensive data is provided for Tapentadol and Tramadol, it is important to note that publicly available quantitative preclinical and clinical data for this compound is limited due to the cessation of its clinical development in Phase II trials.[1][2]
Introduction to Dual-Action Analgesics
Dual-action analgesics represent a significant advancement in pain management, offering a multimodal approach to analgesia within a single molecule. These compounds typically combine opioid receptor agonism with the inhibition of monoamine reuptake, specifically norepinephrine (B1679862) (NE) and/or serotonin (B10506) (5-HT). This synergistic mechanism of action targets both ascending and descending pain pathways, potentially providing broader efficacy and an improved side-effect profile compared to traditional opioid analgesics.
This compound is a centrally active analgesic that functions through opioid agonistic properties and the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake.[3] It was under investigation for chronic lower back pain and arthrosis before its development was halted.[1]
Tapentadol is a potent analgesic with a dual mechanism of action involving µ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI). It has a notably weaker effect on serotonin reuptake.
Tramadol is a widely used analgesic that acts as a weak µ-opioid receptor agonist and also inhibits the reuptake of both serotonin and norepinephrine. It is a prodrug that is metabolized to its more active metabolite, O-desmethyltramadol (M1), which has a significantly higher affinity for the µ-opioid receptor.
Mechanism of Action: A Visualized Pathway
The following diagram illustrates the generalized signaling pathway for dual-action analgesics, highlighting the points of intervention for this compound, Tapentadol, and Tramadol.
Quantitative Data Presentation
Due to the discontinuation of this compound's development, publicly available, peer-reviewed quantitative data on its receptor binding affinities and in vivo efficacy is scarce. Therefore, the following tables focus on the comparison between Tapentadol and Tramadol.
Table 1: Receptor and Transporter Binding Affinities (Ki, nM)
| Compound/Metabolite | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Tapentadol | 160[4] | 970 | 910 | 480 | 2370 |
| Tramadol | 2100 - 2400[5][6] | 57600[6] | 42700[6] | 790[6] | 990[6] |
| O-desmethyltramadol (M1) | 3.4[5] | - | - | - | - |
Lower Ki values indicate higher binding affinity. Data presented as nM.
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) |
| Tapentadol | Mouse | Hot Plate Test | i.p. | 11.3 |
| Tapentadol | Rat | Formalin Test | i.p. | 9.7 |
| Tramadol | - | - | - | Data not consistently reported in a comparable format |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. i.p. = intraperitoneal.
Table 3: Pharmacokinetic Properties
| Parameter | Tapentadol | Tramadol |
| Bioavailability | ~32% | ~75% |
| Protein Binding | ~20% | ~20% |
| Metabolism | Primarily Phase II (glucuronidation) | Hepatic (CYP2D6, CYP3A4, CYP2B6) to active (M1) and inactive metabolites |
| Active Metabolites | No | Yes (O-desmethyltramadol) |
| Elimination Half-life | ~4 hours | ~6 hours (Parent), ~7-9 hours (M1) |
| Excretion | Primarily renal | Primarily renal |
Experimental Protocols
Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors (µ, δ, κ).
Methodology: This protocol describes a competitive radioligand binding assay.
-
Membrane Preparation:
-
Cell lines stably expressing the human opioid receptor of interest (e.g., CHO-K1 cells) are cultured and harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for MOR).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, Tapentadol, or Tramadol).
-
For determining non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., naloxone) is used instead of the test compound.
-
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hot Plate Test
Objective: To assess the central antinociceptive activity of a compound in response to a thermal stimulus.
Methodology:
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature and an open-ended cylindrical restrainer to keep the animal on the heated surface.
-
Acclimation: Rodents (typically mice or rats) are acclimated to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Each animal is placed individually on the hot plate, and a stopwatch is started immediately.
-
The latency to the first sign of a nociceptive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
-
A baseline latency is determined for each animal before drug administration.
-
The test compound is administered (e.g., intraperitoneally), and the latency is measured again at predetermined time points after administration (e.g., 30, 60, 90 minutes).
-
-
Data Analysis:
-
The analgesic effect is expressed as the increase in latency time compared to the baseline or a vehicle-treated control group.
-
The Median Effective Dose (ED50), the dose that produces a significant analgesic effect in 50% of the animals, can be calculated from the dose-response curve.
-
Formalin Test
Objective: To evaluate the analgesic efficacy of a compound in a model of tonic, inflammatory pain.
Methodology:
-
Procedure:
-
Rodents (typically rats or mice) are placed in a transparent observation chamber for acclimation.
-
A dilute solution of formalin (e.g., 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately returned to the observation chamber.
-
-
Behavioral Observation:
-
The animal's behavior is observed and scored for a set period (e.g., 60 minutes). The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, characterized by acute nociceptive behaviors (e.g., flinching, licking, biting the injected paw). This phase is thought to be due to the direct stimulation of nociceptors.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, characterized by tonic and inflammatory pain behaviors. This phase is believed to involve central sensitization in the spinal cord and peripheral inflammation.
-
-
The amount of time the animal spends licking or biting the injected paw, or the number of flinches, is recorded.
-
-
Drug Administration:
-
The test compound is administered at a predetermined time before the formalin injection (e.g., 30 minutes for i.p. administration).
-
-
Data Analysis:
-
The total time spent in nociceptive behaviors or the total number of flinches is calculated for both Phase 1 and Phase 2.
-
The analgesic effect of the compound is determined by the reduction in the pain score in each phase compared to a vehicle-treated control group.
-
ED50 values can be calculated for each phase to determine the compound's potency in attenuating acute and inflammatory pain.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
Axomadol Clinical Trial Re-analysis: A Comparative Look at Alternatives for Chronic Low Back Pain
The Phase II clinical trial for Axomadol (NCT01043263), an investigational analgesic for chronic low back pain, was terminated after failing to meet its predetermined endpoints. While specific quantitative data from this trial have not been publicly disclosed, a re-analysis of its context and a comparison with established treatment alternatives can provide valuable insights for researchers and drug development professionals.
This compound, with its dual mechanism of action involving mu-opioid receptor agonism and monoamine reuptake inhibition, represented an attempt to address the complex nature of chronic pain.[1] However, its discontinuation underscores the challenges in developing new analgesics. This guide provides a comparative overview of this compound and key alternative oral treatments for chronic low back pain that were relevant during its development and remain so today: tramadol (B15222), tapentadol (B1681240), and oxycodone.
Mechanism of Action: A Spectrum of Opioid and Monoaminergic Activity
The primary analgesics for moderate to severe chronic low back pain often target the mu-opioid receptor (MOR). However, some, like this compound, also modulate the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506), which are involved in descending pain modulation pathways.
-
This compound : Acts as a mu-opioid receptor agonist and inhibits the reuptake of norepinephrine and serotonin. This dual action was intended to provide both opioid-mediated pain relief and analgesia through the enhancement of descending inhibitory pain pathways.
-
Tramadol : A centrally-acting analgesic with a dual mechanism. It is a weak mu-opioid receptor agonist, and its analgesic effect is also attributed to its inhibition of serotonin and norepinephrine reuptake.[2][3][4]
-
Tapentadol : This molecule also possesses a dual mechanism of action, acting as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor (MOR-NRI).[5][6][7] This profile is believed to contribute to its efficacy in both nociceptive and neuropathic pain.[8]
-
Oxycodone : A semi-synthetic opioid that primarily acts as a mu-opioid receptor agonist, with weaker affinity for delta and kappa opioid receptors.[9][10][11][12] Its analgesic effects are predominantly driven by its interaction with the mu-opioid system.
Signaling Pathway Overview
Caption: Mechanisms of action for this compound and comparator analgesics.
Comparative Efficacy of Alternatives
While direct comparative data for this compound is unavailable, clinical trials of tramadol, tapentadol, and oxycodone provide insights into their efficacy in managing chronic low back pain. The following tables summarize key efficacy findings from representative studies.
| Drug/Comparator | Study Population | Primary Efficacy Endpoint | Key Findings |
| Tramadol vs. Placebo | Chronic low back pain | Time to discontinuation due to inadequate pain relief | Significantly longer time to discontinuation for tramadol. Lower pain scores on a visual analog scale for tramadol group. |
| Tapentadol ER vs. Placebo & Oxycodone CR | Moderate to severe chronic low back pain | Change in average pain intensity (11-point NRS) at 12 weeks | Tapentadol ER and Oxycodone CR were significantly more effective than placebo in reducing pain intensity. |
| Oxycodone/Naloxone CR vs. Placebo | Chronic low back pain | Pain intensity on a Visual Analog Scale (VAS) | Oxycodone/Naloxone CR was significantly more effective than placebo in reducing pain intensity. |
ER: Extended Release, CR: Controlled Release, NRS: Numeric Rating Scale
Safety and Tolerability Profile
The safety and tolerability of these analgesics are critical considerations in their clinical use. The following table highlights common adverse events reported in clinical trials.
| Drug | Common Adverse Events |
| Tramadol | Nausea, dizziness, somnolence, headache, constipation. |
| Tapentadol | Nausea, constipation, dizziness, somnolence, vomiting. |
| Oxycodone | Constipation, nausea, somnolence, dizziness, pruritus, vomiting, headache. |
Experimental Protocols: A Generalized Approach for Chronic Low Back Pain Trials
A detailed protocol for NCT01043263 is not publicly available. However, a typical Phase II clinical trial for an analgesic in chronic low back pain would follow a structured methodology to assess efficacy and safety.
Generalized Phase II Clinical Trial Workflow
Caption: A typical workflow for a Phase II analgesic clinical trial.
Key Methodological Components:
-
Patient Population : Adults with a diagnosis of chronic low back pain (typically defined as pain lasting for at least 3 months) of at least moderate severity, who have had an inadequate response to non-opioid analgesics.
-
Study Design : Randomized, double-blind, placebo-controlled, and often including an active comparator arm.
-
Intervention : The investigational drug administered at one or more dose levels, compared against a placebo and/or an established active drug (e.g., tramadol, oxycodone).
-
Outcome Measures :
-
Primary Endpoint : Change from baseline in pain intensity, commonly measured using a Numeric Rating Scale (NRS) or Visual Analog Scale (VAS).
-
Secondary Endpoints :
-
Patient-reported outcomes on physical functioning and disability (e.g., Roland-Morris Disability Questionnaire, Oswestry Disability Index).
-
Global impression of change scales (Patient and Clinician).
-
Use of rescue medication.
-
Safety and tolerability, assessed by monitoring adverse events, laboratory values, and vital signs.
-
-
-
Study Duration : Typically includes a screening and washout period, a treatment period of several weeks to months, and a follow-up period.
Conclusion
The discontinuation of this compound development following the NCT01043263 trial highlights the significant hurdles in bringing new pain medications to market. While a direct re-analysis of the trial's quantitative data is not possible due to its unavailability, an examination of its intended mechanism and a comparison with established alternatives like tramadol, tapentadol, and oxycodone provide a valuable framework for understanding the therapeutic landscape of chronic low back pain. The dual-action MOR-NRI mechanism remains an area of interest in analgesic research, with the goal of achieving potent pain relief with an improved side-effect profile compared to traditional opioids. Future research in this area will be crucial for addressing the unmet needs of patients with chronic pain.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tramadol - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tapentadol - A representative of a new class of MOR-NRI analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accurateclinic.com [accurateclinic.com]
- 8. tandfonline.com [tandfonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Oxycodone: a pharmacological and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Oxycodone - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Axomadol: A Procedural Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Axomadol
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like this compound, a centrally-acting opioid analgesic, is a critical component of laboratory safety and regulatory compliance. Although this compound's clinical development was halted, its classification as an opioid necessitates stringent disposal procedures to prevent environmental contamination and potential diversion. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing upon best practices for controlled substances and chemical waste management.
I. Pre-Disposal Hazard Assessment and Handling
Before initiating any disposal procedures, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available due to its investigational status, information from structurally related compounds, such as Tramadol, indicates that it should be handled as a hazardous substance.
Core Handling Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: All handling of solid or dissolved this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, immediately contain the material. Do not allow it to enter drains or waterways. Collect the spilled substance using appropriate absorbent materials and dispose of it as hazardous waste.
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound must adhere to the U.S. Drug Enforcement Administration (DEA) regulations for controlled substances and the Environmental Protection Agency (EPA) guidelines for hazardous waste. The primary goal is to render the substance "non-retrievable."
-
Segregation and Labeling:
-
Isolate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Place the waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The date accumulation started
-
The specific hazard characteristics (e.g., "Toxic," "Controlled Substance - Schedule II equivalent")
-
-
-
Distinguishing Between Inventory and Wastage:
-
Inventory: This refers to any unused, expired, or unwanted pure this compound or its concentrated solutions. Disposal of inventory must be formally documented and witnessed.[1][2]
-
Wastage: This includes residual amounts of this compound remaining after administration in a research setting (e.g., residue in a syringe after dosing an animal). While DEA regulations for wastage are less stringent than for inventory, institutional policies may require witnessed disposal to prevent diversion.[1][2]
-
-
Disposal via a Licensed Hazardous Waste Contractor:
-
The recommended and most compliant method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department.
-
Arrange for a pickup of the segregated and labeled hazardous waste.
-
The licensed contractor will transport the waste for ultimate disposal, typically via incineration, which is the DEA's preferred method for rendering controlled substances non-retrievable.[3]
-
-
On-Site Destruction (If Permitted and Equipped):
-
Some institutions may have permits for the on-site destruction of controlled substances. This process must be conducted in accordance with DEA regulations (21 CFR Part 1317) and requires:
-
Witnessing by at least two authorized employees.[3]
-
Thorough documentation, including the completion of a DEA Form 41 ("Registrants Inventory of Drugs Surrendered").
-
A method that renders the this compound non-retrievable.
-
-
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the drain. As a substance potentially toxic to aquatic life, this practice is environmentally harmful and likely violates local and federal regulations.[4]
-
Do NOT mix this compound waste with regular trash. This can lead to environmental contamination and potential diversion.
-
Do NOT attempt to neutralize this compound with other chemicals unless you have a validated and approved protocol from your EHS department.
III. Regulatory and Safety Considerations
The disposal of this compound is governed by multiple layers of regulations. The following table summarizes key compliance points.
| Regulatory Body | Requirement | Relevance to this compound Disposal |
| DEA | Controlled substances must be rendered "non-retrievable." | Disposal methods must ensure that this compound cannot be re-isolated or abused. Incineration is the recommended method.[3] |
| EPA | Hazardous chemical waste must be managed from "cradle to grave." | This compound waste must be properly segregated, labeled, and disposed of through a licensed hazardous waste vendor. |
| OSHA | Employers must provide a safe workplace. | Proper handling procedures, including the use of PPE and ventilation, are mandatory to protect laboratory personnel. |
| Institutional EHS | Adherence to site-specific safety and disposal protocols. | Always consult and follow your institution's specific guidelines, which are designed to ensure compliance with all federal, state, and local regulations. |
IV. Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound in a research setting is depicted in the following diagram. This workflow emphasizes decision-making based on the type of waste and institutional procedures.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment, while upholding the highest standards of laboratory practice.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
